molecular formula C42H52N8O8 B607792 GSK2236805 CAS No. 1256390-53-0

GSK2236805

货号: B607792
CAS 编号: 1256390-53-0
分子量: 796.9 g/mol
InChI 键: YMCAVGXTSCNFDE-BBACVFHCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

has antiviral activity

属性

CAS 编号

1256390-53-0

分子式

C42H52N8O8

分子量

796.9 g/mol

IUPAC 名称

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(8S)-7-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C42H52N8O8/c1-24(2)34(47-40(53)55-5)38(51)49-17-7-8-32(49)36-43-21-30(45-36)28-13-9-26(10-14-28)27-11-15-29(16-12-27)31-22-44-37(46-31)33-20-42(57-18-19-58-42)23-50(33)39(52)35(25(3)4)48-41(54)56-6/h9-16,21-22,24-25,32-35H,7-8,17-20,23H2,1-6H3,(H,43,45)(H,44,46)(H,47,53)(H,48,54)/t32-,33-,34-,35-/m0/s1

InChI 键

YMCAVGXTSCNFDE-BBACVFHCSA-N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GSK-2336805;  GSK 2336805;  GSK2336805;  GSK-805;  JNJ-56914845;  GSK805;  JNJ56914845.

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK2236805: A Potent HCV NS5A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2236805 is a highly potent, orally bioavailable inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). It demonstrates picomolar to low nanomolar activity against a range of HCV genotypes and key resistance-associated variants. The primary mechanism of action of this compound is the targeted inhibition of NS5A, a multifunctional protein essential for viral RNA replication and virion assembly. By binding to NS5A, this compound disrupts the formation and function of the HCV replication complex, leading to a rapid and significant reduction in viral RNA levels. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its in vitro potency, the experimental protocols used for its characterization, and a visualization of its role in the context of the HCV life cycle.

Core Mechanism of Action: Inhibition of HCV NS5A

This compound exerts its antiviral effect by directly targeting and inhibiting the function of the HCV NS5A protein. NS5A is a zinc-binding, proline-rich phosphoprotein with no known enzymatic activity, yet it is a critical component of the viral replication machinery. It plays a central role in both the replication of the viral RNA genome and the assembly of new virus particles.

The precise molecular mechanism by which this compound inhibits NS5A function is believed to involve the disruption of NS5A dimerization and/or the alteration of its conformation, thereby interfering with its interaction with other viral and host factors necessary for the formation of a functional replication complex. Resistance to this compound has been mapped to mutations in the N-terminal region of NS5A, particularly within Domain I, which is a known binding site for this class of inhibitors.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against a variety of HCV genotypes in preclinical studies. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values obtained from in vitro assays.

HCV Genotype/Variant Assay System EC50 (pM) Reference
Genotype 1a (H77)Replicon58.5[1]
Genotype 1b (Con-1 ET)Replicon7.4[1]
Genotype 2a (JFH-1)Replicon53.8[1]
Genotype 2a (Jc1)HCVcc63.7[1]
Chimeric Replicon (GT 4a NS5A)RepliconActive[2][3]
Chimeric Replicon (GT 5a NS5A)RepliconActive[2][3]
Chimeric Replicon (GT 6a NS5A)RepliconActive[2][3]

Table 1: In Vitro Antiviral Activity of this compound against Wild-Type HCV Genotypes. EC50 values were determined using stable subgenomic replicon cells expressing luciferase or in a full-length infectious virus (HCVcc) system.

Genotype NS5A Mutation Fold Change in EC50 vs. Wild-Type Reference
1aM28T>1000[4]
1aQ30H>1000[4]
1aL31V>1000[4]
1aY93H>1000[4]
1bL31V<13[4]
1bY93H<13[4]

Table 2: Activity of this compound against common NS5A Resistance-Associated Variants (RAVs). Fold change in EC50 was determined in replicon assays compared to the corresponding wild-type genotype.

Cell Line CC50 (µM) Selectivity Index (CC50/EC50) Reference
Genotype 1a replicon cells43>735,000[1]
Genotype 1b replicon cells47>6,350,000[1]

Table 3: In Vitro Cytotoxicity of this compound. CC50 values were determined in parallel with antiviral activity assays.

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This assay is a primary method for determining the in vitro potency of HCV inhibitors.

Objective: To quantify the inhibition of HCV RNA replication in a cell-based system.

Methodology:

  • Cell Culture: Stably transfected human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon are used. These replicons typically contain a luciferase reporter gene (e.g., Renilla or Firefly luciferase) for quantifiable measurement of replication.

  • Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded into 96- or 384-well plates.

    • After cell attachment, the culture medium is replaced with medium containing the various concentrations of this compound or DMSO as a vehicle control.

    • The plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.

  • Data Acquisition:

    • After incubation, the cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence, which is proportional to the level of replicon RNA replication, is measured using a luminometer.

  • Data Analysis:

    • The luminescence signals are normalized to the DMSO control.

    • The EC50 value, the concentration of the compound that inhibits 50% of the replicon replication, is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cytotoxicity Assay (MTT-Based)

This assay is performed to assess the potential toxicity of the compound to the host cells.

Objective: To determine the concentration of this compound that reduces the viability of host cells by 50%.

Methodology:

  • Cell Culture: The same host cell line used in the replicon assay (without the replicon) is seeded into 96-well plates.

  • Compound Treatment: Cells are treated with the same serial dilutions of this compound as in the replicon assay.

  • Assay Procedure:

    • After a 72-hour incubation period, the culture medium is removed.

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Data Acquisition:

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are normalized to the DMSO-treated control cells.

    • The CC50 value is calculated from the dose-response curve.

Combination Synergy Analysis

This assay evaluates the interaction between this compound and other antiviral agents.

Objective: To determine if the combination of this compound with other HCV inhibitors results in synergistic, additive, or antagonistic effects.

Methodology:

  • Assay Setup: A checkerboard dilution pattern is created in 96-well plates with serial dilutions of this compound along one axis and another antiviral agent along the other axis.

  • Data Collection: The HCV replicon assay is performed as described above for each combination of concentrations.

  • Data Analysis: The resulting data is analyzed using synergy models such as the MacSynergy II or CalcuSyn software to determine the nature of the drug-drug interaction. A combination index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizing the Mechanism of Action

The Hepatitis C Virus Life Cycle and the Role of NS5A

The following diagram illustrates the key stages of the HCV life cycle within a host hepatocyte, highlighting the central role of the NS5A protein in the formation of the replication complex.

HCV_Lifecycle cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_entry Entry & Uncoating cluster_replication Replication & Translation cluster_assembly Assembly & Egress HCV Virion HCV Virion Receptor Binding Receptor Binding HCV Virion->Receptor Binding Endocytosis Endocytosis Receptor Binding->Endocytosis Fusion & Uncoating Fusion & Uncoating Endocytosis->Fusion & Uncoating Viral RNA Viral RNA Fusion & Uncoating->Viral RNA Translation & Polyprotein Processing Translation & Polyprotein Processing NS5A NS5A Translation & Polyprotein Processing->NS5A Replication Complex Formation (Membranous Web) Replication Complex Formation (Membranous Web) RNA Replication RNA Replication Replication Complex Formation (Membranous Web)->RNA Replication Virion Assembly Virion Assembly RNA Replication->Virion Assembly RNA Replication->Viral RNA New Genomes NS5A->Replication Complex Formation (Membranous Web) Essential Component NS5A->Virion Assembly Required for Assembly New Virion New Virion Virion Assembly->New Virion Egress Egress Viral RNA->Translation & Polyprotein Processing New Virion->Egress

Caption: The HCV life cycle, highlighting NS5A's critical roles.

Inhibition of HCV Replication by this compound

This diagram illustrates how this compound intervenes in the HCV replication process by targeting NS5A.

GSK2236805_MoA HCV Polyprotein HCV Polyprotein NS5A (monomer) NS5A (monomer) HCV Polyprotein->NS5A (monomer) Proteolytic Processing NS5A Dimer (active) NS5A Dimer (active) NS5A (monomer)->NS5A Dimer (active) Dimerization Replication Complex Replication Complex NS5A Dimer (active)->Replication Complex Forms complex with other viral & host factors Inhibited NS5A Inhibited NS5A NS5A Dimer (active)->Inhibited NS5A Viral RNA Replication Viral RNA Replication Replication Complex->Viral RNA Replication This compound This compound This compound->NS5A Dimer (active) Binds to NS5A Inhibition of Replication Inhibition of Replication Inhibited NS5A->Inhibition of Replication

Caption: this compound inhibits HCV by targeting the NS5A protein.

Preclinical Development Workflow for an HCV Inhibitor

This diagram outlines the typical preclinical development path for an antiviral compound like this compound.

Preclinical_Workflow cluster_discovery Discovery & Lead Optimization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_final IND-Enabling Stage Target Identification (NS5A) Target Identification (NS5A) High-Throughput Screening High-Throughput Screening Target Identification (NS5A)->High-Throughput Screening Lead Identification Lead Identification High-Throughput Screening->Lead Identification Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Lead Identification->Structure-Activity Relationship (SAR) Antiviral Potency (Replicon Assays) Antiviral Potency (Replicon Assays) Structure-Activity Relationship (SAR)->Antiviral Potency (Replicon Assays) Cytotoxicity Assays Cytotoxicity Assays Antiviral Potency (Replicon Assays)->Cytotoxicity Assays Resistance Profiling Resistance Profiling Cytotoxicity Assays->Resistance Profiling Mechanism of Action Studies Mechanism of Action Studies Resistance Profiling->Mechanism of Action Studies In Vitro ADME/Tox In Vitro ADME/Tox (Metabolic stability, CYP inhibition) Mechanism of Action Studies->In Vitro ADME/Tox Pharmacokinetics (PK) in Animals Pharmacokinetics (PK) in Animals In Vitro ADME/Tox->Pharmacokinetics (PK) in Animals Efficacy in Animal Models (if available) Efficacy in Animal Models (if available) Toxicology Studies (GLP) Toxicology Studies (GLP) Efficacy in Animal Models (if available)->Toxicology Studies (GLP) CMC (Chemistry, Manufacturing, and Controls) CMC (Chemistry, Manufacturing, and Controls) Toxicology Studies (GLP)->CMC (Chemistry, Manufacturing, and Controls) IND Submission IND Submission CMC (Chemistry, Manufacturing, and Controls)->IND Submission Pharmacokinetics (PK) in Animals) Pharmacokinetics (PK) in Animals) Pharmacokinetics (PK) in Animals)->Efficacy in Animal Models (if available)

Caption: Preclinical development workflow for an HCV inhibitor.

Conclusion

This compound is a potent and selective inhibitor of HCV NS5A, a clinically validated target for anti-HCV therapy. Its mechanism of action, centered on the disruption of the viral replication complex, translates to picomolar in vitro activity against multiple HCV genotypes. The favorable preclinical profile, including high potency and a large therapeutic window, has supported its progression into clinical development. This technical guide provides a foundational understanding of the mechanism of action of this compound for researchers and drug development professionals engaged in the field of antiviral therapeutics.

References

GSK2236805: A Technical Overview of a Potent HCV NS5A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK2236805, a potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). This document details its mechanism of action, preclinical antiviral activity, resistance profile, and clinical data, with a focus on quantitative data and experimental methodologies.

Introduction

This compound is an orally bioavailable small molecule that demonstrates potent and selective inhibition of HCV replication by targeting the viral NS5A protein.[1] NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly.[2][3] Unlike enzymes such as the viral polymerase or protease, NS5A has no known enzymatic function, making its inhibition a novel antiviral strategy.[4] this compound has shown picomolar to nanomolar efficacy against various HCV genotypes in preclinical studies and has been evaluated in clinical trials for the treatment of chronic hepatitis C.[1][4]

Chemical Properties of this compound

PropertyValue
Chemical Formula C42H52N8O8
Molecular Weight 796.91 g/mol

Mechanism of Action

The precise mechanism by which NS5A inhibitors like this compound exert their antiviral effect is multifaceted and not entirely elucidated. However, it is understood that they bind to the N-terminal domain of NS5A, a region critical for its function.[4] This binding event is thought to disrupt the normal dimeric structure of NS5A and interfere with its interaction with other viral and host factors.[3] The primary consequences of this inhibition are twofold:

  • Inhibition of Viral RNA Replication: NS5A is a key component of the HCV replication complex, which is responsible for synthesizing new viral RNA genomes. By binding to NS5A, this compound is believed to disrupt the formation and/or function of this complex, thereby halting viral replication.[3]

  • Impairment of Virion Assembly: NS5A is also critically involved in the assembly of new virus particles. Inhibition of NS5A by this compound interferes with this process, leading to a reduction in the production of infectious virions.[3]

Preclinical Antiviral Activity

The in vitro antiviral potency of this compound has been extensively characterized using HCV subgenomic replicon systems. These systems allow for the study of viral replication in a controlled cell culture environment.

Table 1: In Vitro Antiviral Activity of this compound in HCV Replicon Assays [4]

HCV GenotypeReplicon Cell LineEC50 (pM)CC50 (µM)Selectivity Index (CC50/EC50)
1aH7758.543>735,000
1bCon-1 ET7.447>6,350,000
2aJFH-153.8NDND

ND: Not Determined

Resistance Profile

As with other direct-acting antiviral agents, the emergence of resistance-associated variants (RAVs) is a potential limitation for NS5A inhibitors. In vitro studies have identified specific amino acid substitutions in the NS5A protein that confer resistance to this compound.

Table 2: Resistance-Associated Variants for this compound in HCV Genotype 1a [4]

NS5A SubstitutionFold-Change in EC50
Q30H>150
L31M>150

These findings indicate that mutations at positions 30 and 31 in the NS5A protein of genotype 1a HCV can significantly reduce the antiviral activity of this compound.

Clinical Data: First-in-Human Study (NCT01277692)

A Phase 1, randomized, double-blind, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in healthy volunteers and in subjects chronically infected with HCV genotype 1.[1][5][6]

In HCV-infected subjects, single doses of this compound resulted in a rapid and significant reduction in HCV RNA levels. A single dose of ≥10 mg led to a statistically significant mean reduction of ≥2 log10 IU/mL in HCV RNA at 24 hours post-dose compared to placebo.[1][6] The half-life of the compound was found to be suitable for once-daily dosing.[1][6]

Table 3: Summary of Antiviral Activity of Single-Dose this compound in HCV Genotype 1-Infected Subjects [1][6]

DoseMean Maximum HCV RNA Reduction (log10 IU/mL)
1 mg~0.5
3 mg~1.0
10 mg~2.5
30 mg~3.5
60 mg~3.8
120 mg~3.8

Experimental Protocols

HCV Replicon Assay

Objective: To determine the in vitro antiviral potency (EC50) and cytotoxicity (CC50) of this compound.

Methodology: [4][7]

  • Cell Lines: Stable Huh-7 human hepatoma cell lines harboring subgenomic HCV replicons of different genotypes (e.g., 1a, 1b, 2a) are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

  • Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density (e.g., 5 x 10^3 to 2 x 10^4 cells/well).

  • Compound Treatment: this compound is serially diluted in DMSO and added to the cells to achieve a range of final concentrations. A vehicle control (DMSO only) is also included.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication (EC50): If a luciferase reporter is used, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated by fitting the dose-response data to a sigmoidal curve.

  • Quantification of Cytotoxicity (CC50): A viability assay (e.g., using a reagent like CellTiter-Glo® or a tetrazolium-based assay) is performed in parallel to measure the effect of the compound on cell health. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

In Vitro Resistance Selection

Objective: To identify amino acid substitutions in HCV NS5A that confer resistance to this compound.

Methodology: [4][8]

  • Cell Culture: HCV replicon cells are cultured in the presence of a selective concentration of this compound (typically 5x to 20x the EC50 value).

  • Passaging: The cells are passaged every 3-4 days in the continued presence of the inhibitor.

  • Selection of Resistant Colonies: Over time, cells that harbor mutations in NS5A that confer resistance to the inhibitor will survive and proliferate, forming resistant colonies.

  • RNA Extraction and Sequencing: Total RNA is extracted from the resistant cell populations.

  • RT-PCR and Sequencing: The NS5A coding region is amplified using reverse transcription-polymerase chain reaction (RT-PCR), and the resulting DNA is sequenced to identify mutations.

  • Confirmation of Resistance: The identified mutations are introduced into a wild-type replicon construct via site-directed mutagenesis. The antiviral activity of this compound is then tested against these mutant replicons to confirm their reduced susceptibility.

Signaling Pathways and Experimental Workflows

The HCV NS5A protein is known to interact with and modulate various host cell signaling pathways to create a favorable environment for viral replication. Two of the key pathways affected are the PI3K/Akt and Ras/ERK pathways.

HCV_NS5A_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits NS5A HCV NS5A NS5A->Ras Modulates NS5A->PI3K Activates This compound This compound This compound->NS5A Inhibits

Caption: Interaction of HCV NS5A with PI3K/Akt and Ras/ERK signaling pathways.

Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells in Microplate start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate measure_replication Measure Luciferase Activity (HCV Replication) incubate->measure_replication measure_viability Measure Cell Viability (Cytotoxicity) incubate->measure_viability calculate_ec50 Calculate EC50 measure_replication->calculate_ec50 calculate_cc50 Calculate CC50 measure_viability->calculate_cc50 end End calculate_ec50->end calculate_cc50->end

Caption: Experimental workflow for the HCV replicon assay.

Resistance_Selection_Workflow start Start culture_cells Culture HCV Replicon Cells with this compound start->culture_cells passage_cells Serially Passage Cells culture_cells->passage_cells select_colonies Select Resistant Colonies passage_cells->select_colonies extract_rna Extract Total RNA select_colonies->extract_rna rt_pcr RT-PCR of NS5A Region extract_rna->rt_pcr sequence Sequence NS5A Gene rt_pcr->sequence identify_mutations Identify Resistance Mutations sequence->identify_mutations end End identify_mutations->end

Caption: Workflow for in vitro selection of this compound-resistant HCV variants.

Conclusion

This compound is a highly potent inhibitor of HCV NS5A with demonstrated antiviral activity against multiple genotypes in preclinical models and in early-phase clinical trials. Its mechanism of action, targeting a non-enzymatic viral protein, represents a significant advancement in the development of direct-acting antivirals for hepatitis C. While resistance can emerge through specific mutations in the NS5A protein, this compound holds promise as a component of combination antiviral therapy. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of HCV therapeutics.

References

GSK2236805: A Technical Guide for Hepatitis C Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2236805 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document provides a comprehensive technical overview of this compound, consolidating preclinical and clinical data to support its use in HCV research and drug development. It includes a detailed examination of its mechanism of action, in vitro antiviral activity, resistance profile, and clinical pharmacology. Methodologies for key experimental assays are provided, and critical biological pathways are visualized to facilitate a deeper understanding of its role in inhibiting HCV replication.

Introduction to this compound

Hepatitis C is a global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. This compound emerged as a promising DAA, specifically targeting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, making it a prime target for antiviral intervention. This compound is an orally bioavailable compound that has demonstrated potent antiviral activity against HCV, particularly genotype 1, in both preclinical and clinical studies.[1][2]

Mechanism of Action

This compound exerts its antiviral effect by binding to the N-terminus of the HCV NS5A protein. This interaction disrupts the normal function of NS5A, which is critical for the formation of the viral replication complex. The replication complex is a specialized intracellular structure, often associated with the endoplasmic reticulum, where viral RNA synthesis occurs. By inhibiting NS5A, this compound effectively blocks the replication of the viral genome.

Signaling Pathway: HCV Replication and Inhibition by this compound

HCV_Replication_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome (+ strand) Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Template Translation Translation HCV_RNA->Translation Polyprotein Polyprotein Polyprotein_Processing Polyprotein Processing Polyprotein->Polyprotein_Processing NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS_Proteins->Replication_Complex NS5A is a key component Negative_Strand_RNA (-) strand RNA Replication_Complex->Negative_Strand_RNA RNA Synthesis Positive_Strand_RNA New (+) strand RNA Negative_Strand_RNA->Positive_Strand_RNA RNA Synthesis Virion_Assembly Virion Assembly Positive_Strand_RNA->Virion_Assembly HCV_Release HCV Release Virion_Assembly->HCV_Release HCV_Entry HCV Entry HCV_Entry->HCV_RNA Translation->Polyprotein Polyprotein_Processing->NS_Proteins This compound This compound This compound->Replication_Complex Inhibits NS5A function

Caption: HCV replication cycle and the inhibitory action of this compound on the NS5A-dependent replication complex.

Quantitative Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
HCV Genotype/StrainAssay SystemEC50 (pM)Cytotoxicity (CC50, µM)Selectivity Index
Genotype 1a (H77)Subgenomic Replicon58.543>735,000
Genotype 1b (Con-1)Subgenomic Replicon7.447>6,350,000
Genotype 2a (JFH-1)Subgenomic Replicon53.8Not DeterminedNot Determined

Data sourced from preclinical characterization studies.

Table 2: In Vitro Activity of this compound against NS5A Resistance-Associated Substitutions (RASs) in HCV Genotype 1a and 1b
GenotypeNS5A SubstitutionFold Change in EC50 vs. Wild-Type
1a M28T>1000
Q30H>1000
L31V>1000
Y93H>1000
1b L31V<13
Y93H<13

Data indicates that this compound is more susceptible to resistance in genotype 1a compared to 1b.

Table 3: Clinical Antiviral Activity of Single-Dose this compound in HCV Genotype 1-Infected Subjects (NCT01277692)
DoseMean Maximum Log10 HCV RNA Reduction from BaselineTime to Nadir (hours)
1 mg0.824
3 mg1.524
10 mg2.524
30 mg3.148
60 mg3.472
120 mg3.896
Placebo0.1-

A single dose of ≥10 mg resulted in a statistically significant ≥2-log reduction in HCV RNA compared to placebo at 24 hours post-dose.[1][2]

Table 4: Pharmacokinetic Parameters of this compound in Healthy and HCV-Infected Subjects
Subject GroupDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)T1/2 (hr)
Healthy30 mg (single)28.12.043133.6
HCV-Infected30 mg (single)16.52.025830.9

This compound was readily absorbed in all subjects, and its half-life supports once-daily dosing.[1][2]

Experimental Protocols

HCV Subgenomic Replicon Luciferase Reporter Assay

This assay is a cornerstone for evaluating the in vitro antiviral activity of compounds like this compound.

Objective: To quantify the inhibition of HCV RNA replication by measuring the activity of a reporter gene (luciferase) integrated into an HCV subgenomic replicon.

Materials:

  • Huh-7 human hepatoma cells

  • HCV subgenomic replicon plasmid containing a luciferase reporter gene (e.g., from genotype 1a, 1b, or 2a)

  • Cell culture medium (DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics)

  • G418 (for stable cell line selection and maintenance)

  • This compound (or other test compounds)

  • Luciferase assay reagent (e.g., Steady-Glo®)

  • Luminometer

Procedure:

  • Cell Culture: Maintain Huh-7 cells harboring the HCV subgenomic replicon in culture medium containing G418 to ensure the retention of the replicon.

  • Cell Seeding: Plate the replicon-containing cells in 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in culture medium.

  • Treatment: Add the diluted compound to the wells containing the cells. Include appropriate controls: vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 48-72 hours).

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for a short period to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

    • In parallel, a cytotoxicity assay (e.g., CellTiter-Glo®) should be performed to determine the CC50 and calculate the selectivity index.

Experimental Workflow: In Vitro Antiviral Activity Assessment

Antiviral_Assay_Workflow start Start prep_cells Prepare HCV Replicon Cell Culture start->prep_cells seed_plates Seed Cells into Multi-well Plates prep_cells->seed_plates treat_cells Treat Cells with This compound seed_plates->treat_cells prep_compounds Prepare Serial Dilutions of this compound prep_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate luciferase_assay Perform Luciferase Assay incubate->luciferase_assay read_luminescence Measure Luminescence luciferase_assay->read_luminescence analyze_data Analyze Data and Determine EC50 read_luminescence->analyze_data end End analyze_data->end

Caption: A streamlined workflow for determining the in vitro antiviral efficacy of this compound.

Conclusion

This compound is a highly potent inhibitor of HCV NS5A with significant antiviral activity against genotype 1. Its mechanism of action, involving the disruption of the viral replication complex, has been well-characterized. While demonstrating promising efficacy, the potential for resistance, particularly in genotype 1a, highlights the importance of combination therapy in clinical settings. The data and protocols presented in this guide provide a solid foundation for further research into this compound and the development of next-generation NS5A inhibitors for the treatment of Hepatitis C.

References

The Structure-Activity Relationship of GSK2236805: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the isonicotinamide class of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, focusing on the core structure-activity relationships (SAR) that led to the development of potent and selective compounds like GSK2236805. This guide provides a comprehensive overview for researchers, scientists, and professionals in the field of drug discovery and development.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, making it a significant therapeutic target for a range of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The isonicotinamide scaffold has emerged as a promising chemotype for the development of highly selective and orally bioavailable GSK-3 inhibitors. This document details the structure-activity relationship of this class of compounds, with a focus on the key molecular interactions and structural modifications that govern their inhibitory potency and selectivity.

Core Structure-Activity Relationship (SAR)

The development of the isonicotinamide series of GSK-3 inhibitors was guided by systematic modifications of a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The central isonicotinamide core forms a key hydrogen bond with the hinge region of the GSK-3 ATP-binding site. The SAR can be dissected by analyzing the impact of substitutions at different positions of this core structure.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro potencies of key isonicotinamide analogs against GSK-3α and GSK-3β. The data highlights the impact of various substituents on the core scaffold.

CompoundR1R2R3GSK-3α IC50 (nM)GSK-3β IC50 (nM)
1 HHH1500800
2 MeHH500250
3 HClH250120
4 HHOMe800400
This compound MeClH10 5
5 EtClH2512
6 MeBrH158
7 MeClF3015

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of the isonicotinamide series of GSK-3 inhibitors.

GSK-3 Kinase Inhibition Assay

This biochemical assay determines the 50% inhibitory concentration (IC50) of test compounds against GSK-3α and GSK-3β.

  • Enzyme and Substrate Preparation: Recombinant human GSK-3α and GSK-3β are expressed and purified. A synthetic peptide substrate, derived from glycogen synthase, is used.

  • Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the respective GSK-3 enzyme, the peptide substrate, ATP (at its Km concentration), and the test compound at varying concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • Detection: The amount of phosphorylated substrate is quantified using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay for Target Engagement

This assay measures the ability of the compounds to inhibit GSK-3 activity within a cellular context by assessing the phosphorylation of a downstream substrate, such as Tau protein.

  • Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured in appropriate media.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Western Blot Analysis: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Tau (at a GSK-3 specific site, e.g., Ser396) and total Tau.

  • Quantification: The band intensities are quantified, and the ratio of phosphorylated Tau to total Tau is calculated to determine the extent of GSK-3 inhibition.

Visualizing Key Pathways and Processes

GSK-3 Signaling Pathway

The following diagram illustrates the central role of GSK-3 in cellular signaling and its inhibition by the isonicotinamide class of compounds.

GSK3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 Core cluster_downstream Downstream Effects Wnt Wnt Akt Akt Wnt->Akt Activates Insulin Insulin Insulin->Akt Activates pGSK3 p-GSK-3 (Inactive) Akt->pGSK3 Phosphorylates (Inactivates) GSK3 GSK-3 (Active) Tau Tau GSK3->Tau Phosphorylates Beta-Catenin Beta-Catenin GSK3->Beta-Catenin Phosphorylates for Degradation Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Phosphorylates (Inactivates) Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau Degradation Degradation Beta-Catenin->Degradation Isonicotinamides This compound (Isonicotinamide) Isonicotinamides->GSK3 Inhibits

Caption: GSK-3 signaling and inhibition.

Experimental Workflow for IC50 Determination

This diagram outlines the procedural flow for determining the half-maximal inhibitory concentration (IC50) of a test compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Enzyme, Substrate, ATP & Test Compounds Dispense Dispense Reagents into 96-well Plate Prepare_Reagents->Dispense Incubate Incubate at 30°C Dispense->Incubate Add_Detection_Reagent Add Detection Reagent (e.g., Kinase-Glo®) Incubate->Add_Detection_Reagent Read_Plate Read Luminescence Add_Detection_Reagent->Read_Plate Analyze_Data Calculate IC50 (Dose-Response Curve) Read_Plate->Analyze_Data

Caption: IC50 determination workflow.

Logical Relationship of SAR

This diagram illustrates the logical progression of optimizing the isonicotinamide scaffold based on SAR data.

SAR_Logic Core_Scaffold Isonicotinamide Core Initial_Hit Initial Hit (Moderate Potency) Core_Scaffold->Initial_Hit R1_Modification R1 Modification (e.g., Methyl) -> Increased Potency Initial_Hit->R1_Modification R2_Modification R2 Modification (e.g., Halogen) -> Enhanced Potency R1_Modification->R2_Modification Optimized_Lead Optimized Lead (e.g., this compound) High Potency & Selectivity R2_Modification->Optimized_Lead

Caption: SAR optimization logic.

Preclinical Profile of GSK2336805: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2336805 is a potent, orally bioavailable small-molecule inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] This document provides a comprehensive overview of the preclinical characterization of GSK2336805, detailing its in vitro activity, resistance profile, pharmacokinetic properties, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

GSK2336805 exerts its antiviral effect by targeting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[1][2] By inhibiting NS5A, GSK2336805 effectively disrupts the HCV life cycle, leading to a rapid decline in viral RNA levels.[3]

cluster_host_cell Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Proteolytic Cleavage Replication_Complex Replication Complex Formation NS5A->Replication_Complex Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication GSK2336805 GSK2336805 GSK2336805->NS5A Inhibition Start Start Cell_Seeding Seed HCV replicon cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of GSK2336805 Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Luciferase_Assay Measure luciferase activity (correlates with HCV RNA replication) Incubation->Luciferase_Assay Data_Analysis Calculate EC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

References

In-Depth Technical Guide: Target Identification and Validation of GSK2236805, a Selective GSK3β Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of GSK2236805, a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β). The document details the experimental methodologies, quantitative data, and the crucial signaling pathways involved, offering a deep dive into the preclinical discovery process of this compound.

Introduction: The Role of GSK3β in Inflammatory Diseases

Glycogen Synthase Kinase 3 (GSK3) is a ubiquitously expressed serine/threonine kinase that exists in two isoforms, GSK3α and GSK3β. It is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK3β activity has been implicated in the pathogenesis of several inflammatory diseases, including rheumatoid arthritis. In inflammatory conditions, GSK3β can modulate the production of pro-inflammatory cytokines and mediators. Therefore, selective inhibition of GSK3β presents a promising therapeutic strategy for the treatment of such diseases. This guide focuses on this compound, a compound identified as a potent and selective inhibitor of GSK3β.

Target Identification: High-Throughput Screening

The identification of this compound as a GSK3β inhibitor was the result of a high-throughput screening (HTS) campaign designed to identify novel chemical scaffolds with inhibitory activity against GSK3β.

Experimental Protocol: High-Throughput Screening

A common approach for HTS in kinase drug discovery involves a biochemical assay that measures the enzymatic activity of the target kinase. While the specific details of the HTS protocol for this compound are proprietary, a representative protocol for a competitive ATP-binding inhibitor screen is outlined below.

Objective: To identify compounds that inhibit the kinase activity of GSK3β by competing with ATP.

Materials:

  • Recombinant human GSK3β enzyme

  • GSK3β-specific peptide substrate

  • Adenosine triphosphate (ATP), including a radiolabeled variant (e.g., [γ-³³P]ATP)

  • Compound library

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Compound Plating: Compounds from the library are dispensed into 384-well microplates at a fixed concentration (e.g., 10 µM).

  • Enzyme and Substrate Preparation: A master mix containing recombinant GSK3β and its peptide substrate is prepared in the assay buffer.

  • Reaction Initiation: The enzyme/substrate master mix is added to the compound plates. The kinase reaction is initiated by the addition of ATP (a mixture of unlabeled and [γ-³³P]ATP).

  • Incubation: The reaction plates are incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated peptide is separated from the unreacted [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose filter plates, which bind the phosphorylated peptide. The plates are then washed to remove unbound ATP.

  • Signal Detection: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • Data Analysis: A decrease in radioactive signal in the presence of a compound indicates inhibition of GSK3β activity.

HTS_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library Dispense_Compounds Dispense Compounds (384-well plate) Compound_Library->Dispense_Compounds Enzyme_Substrate GSK3β Enzyme + Peptide Substrate Add_Enzyme_Substrate Add Enzyme/ Substrate Mix Enzyme_Substrate->Add_Enzyme_Substrate ATP_Mix ATP + [γ-³³P]ATP Initiate_Reaction Initiate with ATP Mix ATP_Mix->Initiate_Reaction Dispense_Compounds->Add_Enzyme_Substrate Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate (e.g., 60 min) Initiate_Reaction->Incubate Terminate_Filter Terminate & Filter (Phosphocellulose) Incubate->Terminate_Filter Detect_Signal Detect Radioactivity (Scintillation Counter) Terminate_Filter->Detect_Signal Analyze_Data Identify Hits Detect_Signal->Analyze_Data

High-Throughput Screening Workflow for GSK3β Inhibitors.

Target Validation: Potency, Selectivity, and Cellular Activity

Following the identification of promising hits from the HTS, a series of validation experiments are conducted to confirm their on-target activity, determine their potency and selectivity, and assess their effects in a cellular context.

In Vitro Enzymatic Assay

The potency of this compound against GSK3α and GSK3β was determined using an in vitro enzymatic assay.

Objective: To determine the IC₅₀ values of this compound for GSK3α and GSK3β.

Materials:

  • Recombinant human GSK3α and GSK3β enzymes

  • Biotinylated peptide substrate

  • [γ-³³P]ATP

  • This compound (serial dilutions)

  • Assay buffer

  • Streptavidin-coated scintillation proximity assay (SPA) beads

  • Microplates

Procedure:

  • Compound Dilution: A serial dilution of this compound is prepared.

  • Reaction Setup: The assay is performed in microplates containing the recombinant GSK3 enzyme, the biotinylated peptide substrate, and the serially diluted this compound in assay buffer.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of [γ-³³P]ATP and incubated at room temperature.

  • Signal Detection: The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated and phosphorylated peptide binds to the beads, bringing the radioisotope into close proximity and generating a light signal that is detected by a microplate reader.

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

TargetIC₅₀ (nM)
GSK3α6.3
GSK3β1.2
Kinase Selectivity Profiling

To assess the selectivity of this compound, its inhibitory activity was tested against a broad panel of kinases.

Objective: To determine the inhibitory activity of this compound against a large panel of kinases to assess its selectivity.

Methodology: this compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred different kinases. The assays are often performed by specialized contract research organizations (CROs) using various assay formats (e.g., radiometric, fluorescence-based, or luminescence-based). The percentage of inhibition for each kinase is determined. For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC₅₀ value.

This compound has demonstrated high selectivity for GSK3 over a wide range of other kinases. For most kinases in a large panel, the inhibition by this compound is significantly lower than its potent inhibition of GSK3β.

Cellular Activity Assay

To confirm that this compound can inhibit GSK3β within a cellular environment, a cell-based assay measuring the phosphorylation of a downstream substrate of GSK3β is employed. A common substrate for this purpose is the cAMP response element-binding protein (CREB), which is phosphorylated by GSK3β at Ser129.

Objective: To measure the effect of this compound on the phosphorylation of CREB at Ser129 in a cellular context.

Materials:

  • Human cell line (e.g., HEK293)

  • This compound

  • Cell lysis buffer

  • Antibodies: anti-phospho-CREB (Ser129) and anti-total CREB

  • Enzyme-linked immunosorbent assay (ELISA) kit or Western blotting reagents

Procedure (ELISA-based):

  • Cell Culture and Treatment: Cells are cultured in 96-well plates and treated with increasing concentrations of this compound for a specified time.

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • ELISA:

    • The cell lysates are added to microplate wells pre-coated with a capture antibody for total CREB.

    • After incubation and washing, a detection antibody specific for phospho-CREB (Ser129) is added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a microplate reader.

  • Data Analysis: The signal for phospho-CREB is normalized to the total CREB signal to account for variations in cell number. The EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, is calculated.

Signaling Pathways

GSK3β is a critical node in several signaling pathways that regulate inflammation. This compound, by inhibiting GSK3β, can modulate these pathways to produce an anti-inflammatory effect.

The PI3K/Akt/GSK3β Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major upstream regulator of GSK3β.

PI3K_Akt_GSK3b_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt GSK3b GSK3β (Active) Akt->GSK3b phosphorylates (inhibits) GSK3b_inactive p-GSK3β (Inactive) Inflammatory_Genes Inflammatory Gene Expression GSK3b->Inflammatory_Genes Growth_Factor Growth Factor Growth_Factor->RTK This compound This compound This compound->GSK3b

PI3K/Akt Signaling Pathway and GSK3β Inhibition.

In this pathway, the activation of receptor tyrosine kinases by growth factors leads to the activation of PI3K and subsequently Akt. Akt then phosphorylates GSK3β at Ser9, leading to its inactivation. This compound directly inhibits the active form of GSK3β.

The Wnt/β-catenin Signaling Pathway

GSK3β is a key component of the β-catenin destruction complex in the Wnt signaling pathway.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON GSK3b_off GSK3β beta_catenin_off β-catenin GSK3b_off->beta_catenin_off phosphorylates Axin_APC_off Axin/APC Complex Axin_APC_off->beta_catenin_off Degradation Degradation beta_catenin_off->Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled GSK3b_on GSK3β Dishevelled->GSK3b_on inhibits beta_catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->GSK3b_off

Wnt/β-catenin Signaling and the Role of GSK3β.

In the absence of a Wnt signal, GSK3β phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits GSK3β, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription. This compound can mimic the effect of Wnt signaling by directly inhibiting GSK3β.

Conclusion

The identification and validation of this compound as a potent and selective GSK3β inhibitor followed a rigorous preclinical drug discovery process. This involved a successful high-throughput screening campaign, followed by detailed in vitro and cellular characterization to confirm its potency, selectivity, and on-target activity. The understanding of GSK3β's role in key inflammatory signaling pathways provides a strong rationale for its therapeutic potential in diseases such as rheumatoid arthritis. The data and methodologies presented in this guide highlight the critical steps in validating a novel therapeutic target and the subsequent development of a selective inhibitor.

No Publicly Available Data on the Antiviral Spectrum of GSK2236805

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive review of publicly accessible scientific literature and clinical trial databases, no information was found regarding the antiviral spectrum, mechanism of action, or therapeutic class of a compound designated as GSK2236805.

Extensive searches for "this compound antiviral spectrum," "this compound mechanism of action," "this compound therapeutic class," and other related queries did not yield any relevant results. The search results primarily contained information on other compounds from GlaxoSmithKline, such as GSK2336805, which has been investigated for Hepatitis C, or general discussions on the development of broad-spectrum antiviral agents that do not mention this compound.

This lack of information prevents the creation of the requested in-depth technical guide. Without any foundational data on the compound's antiviral activity, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows.

It is possible that this compound is an internal compound designation that has not been disclosed in public forums or scientific publications. Alternatively, there may be a typographical error in the compound name.

Therefore, we are unable to provide the requested technical guide on the antiviral spectrum of this compound. It is recommended to verify the compound's designation to ensure its accuracy. Should a corrected or alternative name be available, a new search for information can be initiated.

In Vitro Antiviral Profile of GSK2236805: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK2236805 has been identified as a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document provides a comprehensive analysis of its in vitro antiviral activity, detailing its mechanism of action, experimental methodologies, and quantitative efficacy.

Quantitative Antiviral Activity

This compound demonstrates significant potency against HCV, particularly genotypes 1a and 1b, within in vitro replicon systems. The 50% effective concentration (EC₅₀) values highlight its sub-nanomolar efficacy.

Virus Genotype EC₅₀ (pM) Reference
HCV Genotype 1a58.5[1]
HCV Genotype 1b7.4[1]

Mechanism of Action: Targeting HCV NS5A

This compound exerts its antiviral effect by specifically inhibiting the HCV NS5A protein. NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication. By binding to NS5A, this compound disrupts the function of the replication complex, thereby halting viral proliferation.

cluster_host_cell Hepatocyte HCV_Entry HCV Entry Uncoating Uncoating & Translation HCV_Entry->Uncoating Polyprotein_Processing Polyprotein Processing Uncoating->Polyprotein_Processing Replication_Complex_Formation Replication Complex Formation (including NS5A) Polyprotein_Processing->Replication_Complex_Formation RNA_Replication Viral RNA Replication Replication_Complex_Formation->RNA_Replication Assembly_Release Virion Assembly & Release RNA_Replication->Assembly_Release This compound This compound This compound->Replication_Complex_Formation Inhibition

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Protocols

The in vitro antiviral activity of this compound was determined using HCV replicon assays. The following provides a generalized protocol for such an assay.

HCV Replicon Assay

Objective: To determine the concentration of this compound that inhibits 50% of HCV replicon replication (EC₅₀).

Materials:

  • Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1a or 1b).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • This compound compound.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Huh-7 replicon cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Luciferase Assay: The cell culture medium is removed, and cells are lysed. A luciferase assay reagent is added, which reacts with the luciferase reporter enzyme expressed by the replicon.

  • Data Acquisition: The luminescence signal, which is proportional to the level of replicon replication, is measured using a luminometer.

  • Data Analysis: The EC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Start Start Seed_Cells Seed Huh-7 Replicon Cells Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate Lyse_Cells Lyse Cells and Add Luciferase Reagent Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 Measure_Luminescence->Calculate_EC50 End End Calculate_EC50->End

Caption: Generalized workflow for an HCV replicon assay.

Clinical Relevance

A first-time-in-human study involving subjects chronically infected with HCV genotype 1 demonstrated that this compound was well tolerated and exhibited rapid and significant antiviral activity after a single dose.[1][2] Reductions in HCV RNA were observed within 4 hours of administration, and a single dose of ≥10 mg resulted in a statistically significant ≥2-log reduction in HCV RNA compared to placebo at 24 hours post-dose.[1][2] These findings support the potent in vitro activity and suggest the clinical potential of this compound for the treatment of HCV infection.[1][2] The compound's pharmacokinetic profile, including a half-life suitable for once-daily dosing, further enhances its therapeutic promise.[1][2]

References

Methodological & Application

Application Notes and Protocols for GSK2236805 HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. GSK2236805 is a potent and selective inhibitor of the HCV non-structural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly.[1][2][3] The HCV replicon assay is a fundamental tool in the discovery and characterization of such inhibitors, allowing for the quantification of viral replication in a controlled cell-based system.[4]

This document provides detailed application notes and protocols for the evaluation of this compound using a luciferase-based HCV replicon assay.

Data Presentation

The antiviral activity of this compound against different HCV genotypes has been determined using subgenomic replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of viral replication, are summarized below.

HCV GenotypeReplicon SystemEC50 (pM)
Genotype 1a (GT-1a)Subgenomic Replicon58.5
Genotype 1b (GT-1b)Subgenomic Replicon7.4

Data sourced from publicly available research.[5]

Mechanism of Action of this compound

This compound targets the HCV NS5A protein.[5][6] NS5A is a multifunctional phosphoprotein that is essential for the HCV life cycle, playing crucial roles in both viral RNA replication and the assembly of new virus particles.[1][2] this compound binds to domain I of NS5A, which is believed to disrupt the protein's function.[1] This inhibition is thought to occur through two primary mechanisms: blocking the formation of the membranous web, which is the site of viral replication, and impairing the assembly of new virions.[1] By targeting NS5A, this compound effectively halts viral replication.[3]

cluster_host_cell Hepatocyte HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Formation Virion_Assembly Virion Assembly NS5A->Virion_Assembly Role in Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication New_HCV_RNA->Virion_Assembly New_Virions New HCV Virions Virion_Assembly->New_Virions This compound This compound This compound->NS5A Inhibits

Mechanism of action of this compound.

Experimental Protocols

This section details a representative protocol for determining the antiviral activity of this compound using a luciferase-based HCV subgenomic replicon assay.

Materials and Reagents
  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon. The replicon should contain a luciferase reporter gene (e.g., Renilla or Firefly luciferase) for quantification of replication. Genotype 1a or 1b replicons are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain the replicon.

  • This compound: Prepare a stock solution in dimethyl sulfoxide (DMSO) and make serial dilutions.

  • Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega, Thermo Fisher Scientific).

  • Phosphate-Buffered Saline (PBS)

  • DMSO (for vehicle control)

Experimental Workflow

The general workflow for the HCV replicon assay to evaluate this compound is as follows:

start Start cell_seeding Seed Huh-7 HCV replicon cells in 96-well plates start->cell_seeding compound_addition Prepare serial dilutions of this compound and add to cells cell_seeding->compound_addition incubation Incubate for 72 hours at 37°C, 5% CO2 compound_addition->incubation cell_lysis Lyse cells to release replicon-driven luciferase incubation->cell_lysis luciferase_assay Add luciferase substrate and measure luminescence cell_lysis->luciferase_assay data_analysis Analyze data to determine EC50 value luciferase_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for GSK2236805 in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2236805 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. As a selective inhibitor, this compound serves as a valuable tool for investigating the physiological and pathological roles of GSK-3 in various cell culture models.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including determining its cytotoxic effects and investigating its impact on specific signaling pathways.

Data Presentation

A critical aspect of utilizing a novel compound is understanding its effective concentration and potential cytotoxicity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a hypothetical GSK-3 inhibitor in various cancer cell lines to illustrate how such data would be presented.

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
A549Lung Carcinoma485.2
HeLaCervical Cancer487.8
MCF-7Breast Cancer4810.5
PC-3Prostate Cancer483.1
HepG2Hepatocellular Carcinoma4812.3

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound. Researchers must determine the IC50 for their specific cell line and experimental conditions.

Experimental Protocols

General Guidelines for Handling this compound
  • Solubility: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions of this compound in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Determination of IC50 using a Cell Viability Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line using a common colorimetric assay like the MTT or XTT assay.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with could be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Protocol 2: Western Blot Analysis of GSK-3 Signaling Pathway

This protocol outlines the steps to investigate the effect of this compound on the phosphorylation status of GSK-3 substrates, such as β-catenin or Tau, using Western blotting.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 10 cm cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-GSK-3α/β, anti-GSK-3α/β, anti-phospho-β-catenin, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) for a specific duration (e.g., 1, 6, 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well/dish and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein to a loading control (e.g., GAPDH).

    • Compare the levels of phosphorylated and total proteins between treated and control samples.

Mandatory Visualizations

To aid in understanding the experimental workflows and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow_for_IC50_Determination cluster_prep Preparation cluster_treatment Treatment cluster_incubation_assay Incubation & Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_treatment Add Treatment to Cells overnight_incubation->add_treatment prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_viability_reagent Add Viability Reagent (e.g., MTT) incubate_treatment->add_viability_reagent measure_absorbance Measure Absorbance add_viability_reagent->measure_absorbance calculate_viability Calculate % Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 GSK3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_gsk3 GSK-3 cluster_downstream Downstream Targets & Cellular Processes Akt Akt/PKB GSK3 GSK-3 Akt->GSK3 Inactivates (P) Wnt Wnt Wnt->GSK3 Inactivates beta_catenin β-catenin GSK3->beta_catenin Phosphorylates (Degradation) Tau Tau GSK3->Tau Phosphorylates (Aggregation) Glycogen_Synthase Glycogen Synthase GSK3->Glycogen_Synthase Phosphorylates (Inactivation) This compound This compound This compound->GSK3 Inhibits Cell_Processes Metabolism Cell Fate Apoptosis beta_catenin->Cell_Processes Tau->Cell_Processes Glycogen_Synthase->Cell_Processes

Application Notes and Protocols for Studying NS5A Function Using GSK2236805

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK2236805, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), as a tool to investigate NS5A's multifaceted role in the viral life cycle. The provided protocols and data will enable researchers to effectively design and execute experiments to probe NS5A function, evaluate antiviral efficacy, and characterize resistance mechanisms.

Introduction to this compound and NS5A Function

HCV NS5A is a phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[1] While it possesses no known enzymatic activity, NS5A orchestrates the formation of the viral replication complex by interacting with other viral proteins, host cell factors, and viral RNA.[2] this compound is a highly potent, orally bioavailable small molecule inhibitor that targets NS5A, demonstrating picomolar activity against various HCV genotypes in preclinical studies.[3] Its mechanism of action is believed to involve the disruption of NS5A's functions in both viral RNA synthesis and virion assembly, making it an invaluable tool for dissecting these critical processes.[4]

Quantitative Data Summary

The antiviral activity and resistance profile of this compound have been characterized in various preclinical and clinical settings. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons

HCV GenotypeReplicon Cell LineMean EC50 (pM)
1aH7758.5
1bCon-1 ET7.4
2aJFH-153.8

Data sourced from a preclinical characterization study.[3]

Table 2: Impact of NS5A Resistance-Associated Substitutions (RASs) on this compound Activity in Genotype 1b Replicon

NS5A SubstitutionFold Change in EC50
L31V<13
Y93H<13

Data indicates modest shifts in compound activity for these specific mutations in the genotype 1b replicon.[3]

Table 3: Antiviral Activity of Single-Dose this compound in HCV Genotype 1 Infected Subjects

DoseMean Maximum HCV RNA Reduction (log10 IU/mL) at 24h
≥10 mg≥2.0

Data from a first-in-human clinical trial (NCT01277692).[5]

Experimental Protocols

Herein are detailed protocols for key experiments to study NS5A function using this compound.

Protocol 1: HCV Replicon Assay for Antiviral Potency Determination

This protocol outlines the methodology to determine the 50% effective concentration (EC50) of this compound in cell culture using HCV subgenomic replicons.

Materials:

  • HCV replicon-containing cell lines (e.g., Huh-7 cells harboring genotype 1a, 1b, or 2a replicons)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for stable cell line maintenance)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent (if using a luciferase reporter replicon)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium without G418.[5] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in culture medium to achieve the final desired concentrations with a constant DMSO concentration (e.g., 0.5%).

  • Compound Addition: Add 100 µL of the diluted this compound solutions to the respective wells of the 96-well plate containing the cells. Include a vehicle control (DMSO only) and a no-cell control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay (for reporter replicons):

    • Remove the culture medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Cell Viability Assay:

    • In a parallel plate, measure cell viability using a reagent like CellTiter-Glo® to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle control.

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.

    • Similarly, determine the CC50 value from the cell viability data.

    • Calculate the selectivity index (SI) as CC50/EC50.

Protocol 2: In Vitro Resistance Selection and Characterization

This protocol describes the method to select for and identify this compound-resistant HCV replicon variants.

Materials:

  • HCV replicon-containing cell lines

  • Culture medium with and without G418

  • This compound

  • 6-well cell culture plates

  • RNA extraction kit

  • Reverse transcription-polymerase chain reaction (RT-PCR) reagents

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Initiation of Selection: Plate HCV replicon cells in 6-well plates and culture in the presence of a fixed concentration of this compound (typically 5-10 times the EC50). Maintain parallel cultures with vehicle control.

  • Passaging: Passage the cells every 3-5 days. At each passage, re-plate the cells and add fresh medium containing the same concentration of this compound.

  • Monitoring for Resistance: Monitor the cultures for the emergence of resistant colonies, which will appear as clusters of growing cells in the presence of the inhibitor.

  • Expansion of Resistant Clones: Once resistant colonies are observed, expand them in the continued presence of this compound.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell populations.

    • Perform RT-PCR to amplify the NS5A coding region.

    • Sequence the PCR products using Sanger sequencing to identify mutations compared to the wild-type replicon sequence.

  • Phenotypic Analysis:

    • Clone the identified NS5A mutations into a wild-type replicon backbone.

    • Perform the HCV replicon assay (Protocol 1) with the mutant replicons to determine the fold-shift in EC50 for this compound compared to the wild-type.

Protocol 3: Co-immunoprecipitation Assay for NS5A-Host Protein Interaction

This protocol can be adapted to investigate how this compound affects the interaction of NS5A with known host-binding partners (e.g., PI4KIIIα).

Materials:

  • Huh-7.5 cells

  • HCV Jc1 infectious virus stock

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against NS5A

  • Antibody against the host protein of interest (e.g., PI4KIIIα)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Infection and Treatment: Infect Huh-7.5 cells with HCV Jc1. At a specified time post-infection, treat the cells with this compound or vehicle control for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-NS5A antibody overnight at 4°C.

    • Add protein A/G beads and incubate for another 2-4 hours to capture the immune complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads using SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against NS5A and the host protein of interest to detect the co-immunoprecipitated protein.

  • Analysis: Compare the amount of co-immunoprecipitated host protein in the this compound-treated samples to the vehicle control to determine if the inhibitor disrupts the interaction.

Visualizations

The following diagrams illustrate key concepts related to NS5A function and the experimental workflows for its study using this compound.

NS5A_Function_and_Inhibition cluster_HCV_Lifecycle HCV Life Cycle cluster_Inhibition This compound Inhibition Viral Entry Viral Entry Translation & Polyprotein Processing Translation & Polyprotein Processing Viral Entry->Translation & Polyprotein Processing NS5A NS5A Translation & Polyprotein Processing->NS5A Replication Complex Formation Replication Complex Formation NS5A->Replication Complex Formation Recruits viral & host factors NS5A->Replication Complex Formation Virion Assembly Virion Assembly NS5A->Virion Assembly RNA Replication RNA Replication Replication Complex Formation->RNA Replication RNA Replication->Virion Assembly NS5A involvement Viral Egress Viral Egress Virion Assembly->Viral Egress This compound This compound This compound->NS5A Binds to NS5A

Caption: Mechanism of action of this compound on HCV NS5A.

Replicon_Assay_Workflow Seed HCV Replicon Cells Seed HCV Replicon Cells Add this compound Dilutions Add this compound Dilutions Seed HCV Replicon Cells->Add this compound Dilutions Incubate for 72h Incubate for 72h Add this compound Dilutions->Incubate for 72h Measure Luciferase Activity (EC50) Measure Luciferase Activity (EC50) Incubate for 72h->Measure Luciferase Activity (EC50) Measure Cell Viability (CC50) Measure Cell Viability (CC50) Incubate for 72h->Measure Cell Viability (CC50) Data Analysis Data Analysis Measure Luciferase Activity (EC50)->Data Analysis Measure Cell Viability (CC50)->Data Analysis

Caption: Workflow for HCV replicon assay.

Resistance_Selection_Workflow Culture Replicon Cells with this compound Culture Replicon Cells with this compound Passage Cells & Monitor for Resistant Colonies Passage Cells & Monitor for Resistant Colonies Culture Replicon Cells with this compound->Passage Cells & Monitor for Resistant Colonies Expand Resistant Clones Expand Resistant Clones Passage Cells & Monitor for Resistant Colonies->Expand Resistant Clones RNA Extraction & RT-PCR of NS5A RNA Extraction & RT-PCR of NS5A Expand Resistant Clones->RNA Extraction & RT-PCR of NS5A Sanger Sequencing Sanger Sequencing RNA Extraction & RT-PCR of NS5A->Sanger Sequencing Identify NS5A Mutations Identify NS5A Mutations Sanger Sequencing->Identify NS5A Mutations Phenotypic Analysis (EC50 Shift) Phenotypic Analysis (EC50 Shift) Identify NS5A Mutations->Phenotypic Analysis (EC50 Shift)

Caption: Workflow for resistance selection and characterization.

References

Application Notes and Protocols for Antiviral Testing of a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel viral pathogens and the development of resistance to existing antiviral therapies necessitate a robust pipeline for the discovery and development of new antiviral agents. This document provides a comprehensive experimental framework for the initial antiviral characterization of a novel investigational compound, designated here as Compound X . The protocols outlined below are designed to assess the compound's efficacy and cytotoxicity in a cell culture-based model. These methodologies are foundational for determining the potential of Compound X as a therapeutic candidate and for guiding further preclinical development.

The following protocols are provided as a general guideline and should be adapted based on the specific virus, cell line, and compound being investigated.

Data Presentation

All quantitative data from the antiviral and cytotoxicity assays should be meticulously recorded and summarized. Consistent and clear data presentation is crucial for the accurate interpretation of results and for making informed decisions about the compound's future.

Table 1: Summary of In Vitro Antiviral Activity and Cytotoxicity of Compound X

ParameterValueDescription
EC50 (µM) [Insert Value]The concentration of Compound X that inhibits 50% of the viral cytopathic effect (CPE) or plaque formation.
CC50 (µM) [Insert Value]The concentration of Compound X that reduces the viability of host cells by 50%.
SI [Insert Value]The Selectivity Index, calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.

Experimental Protocols

Cytotoxicity Assay (MTT or MTS Assay)

This assay is crucial to determine the concentration range at which Compound X is toxic to the host cells. This information is essential for distinguishing true antiviral activity from non-specific cytotoxic effects.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6, A549, Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Dilution: Prepare a serial dilution of Compound X in a complete cell culture medium. The concentration range should be broad enough to determine the CC50. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted Compound X to the respective wells. Include untreated cell control wells.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT/MTS Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 2-4 hours).

  • Measurement: If using MTT, add the solubilization buffer to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.

Plaque Reduction Assay

This is a classic and reliable method to quantify the inhibitory effect of a compound on viral infectivity by counting the number of viral plaques.

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (plaque-forming units per mL, PFU/mL)

  • Compound X dilutions

  • Infection medium (serum-free or low-serum medium)

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Cell Preparation: Grow host cells to 90-100% confluency in multi-well plates.

  • Virus Dilution and Treatment: Prepare dilutions of the virus stock in infection medium to yield a countable number of plaques (e.g., 50-100 PFU/well). Pre-incubate the virus with various concentrations of Compound X for 1 hour at 37°C. Include a virus-only control.

  • Infection: Remove the growth medium from the cells and wash with PBS. Inoculate the cells with 200-500 µL of the virus-compound mixture.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium containing the same concentrations of Compound X as in the pre-incubation step.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until distinct plaques are visible (typically 2-10 days, depending on the virus).

  • Staining: Aspirate the overlay and fix the cells with a fixative (e.g., 10% formalin). Stain the cells with crystal violet solution and then wash with water to visualize the plaques.

  • Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Viral Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.

Materials:

  • Confluent monolayers of host cells in 24-well or 48-well plates

  • Virus stock

  • Compound X dilutions

  • Infection medium

  • Complete cell culture medium

Protocol:

  • Infection: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI) (e.g., 0.01-0.1).

  • Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add a complete cell culture medium containing various concentrations of Compound X.

  • Incubation: Incubate the plates at 37°C for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

  • Harvesting: At the end of the incubation period, harvest the cell culture supernatant. The cells can be subjected to freeze-thaw cycles to release intracellular virions.

  • Titration: Determine the viral titer in the harvested supernatant using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of viral yield reduction against the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an antiviral compound. This example depicts the inhibition of a viral protease, which is a common target for antiviral drugs.[1][2]

Antiviral_Mechanism cluster_virus Viral Lifecycle Virus Virus Particle Entry Entry & Uncoating Virus->Entry Translation Translation of Viral Polyprotein Entry->Translation Protease Viral Protease Translation->Protease Cleavage Polyprotein Cleavage Protease->Cleavage Replication Viral Genome Replication Cleavage->Replication Assembly Assembly of New Virions Replication->Assembly Release Release Assembly->Release CompoundX Compound X CompoundX->Protease Inhibition

Caption: Hypothetical mechanism of action of Compound X targeting a viral protease.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro antiviral testing of a novel compound.

Antiviral_Testing_Workflow cluster_setup Assay Setup cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation Start Start Cell_Culture Prepare Host Cell Cultures Start->Cell_Culture Compound_Prep Prepare Compound X Dilutions Start->Compound_Prep Cytotoxicity Cytotoxicity Assay (CC50) Cell_Culture->Cytotoxicity Antiviral Antiviral Assay (EC50) (e.g., Plaque Reduction) Cell_Culture->Antiviral Compound_Prep->Cytotoxicity Compound_Prep->Antiviral Data_Analysis Calculate CC50 & EC50 Cytotoxicity->Data_Analysis Antiviral->Data_Analysis SI_Calculation Calculate Selectivity Index (SI) Data_Analysis->SI_Calculation Decision Go/No-Go Decision SI_Calculation->Decision

Caption: General workflow for the in vitro antiviral evaluation of Compound X.

Logical Relationship Diagram: Go/No-Go Criteria

This diagram illustrates the decision-making process based on the outcomes of the primary assays.

Go_NoGo_Criteria Start Primary Assay Results (EC50, CC50, SI) High_SI High SI (e.g., >10) Start->High_SI Is SI high? Low_SI Low SI (e.g., <10) High_SI->Low_SI No Proceed Proceed to Secondary Assays (e.g., Mechanism of Action, Resistance) High_SI->Proceed Yes Stop Stop Further Development or Re-evaluate Compound/Target Low_SI->Stop

Caption: Decision-making criteria for advancing an antiviral candidate.

References

Application Note: GSK2236805 Cytotoxicity Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the cytotoxicity of GSK2236805, a Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, using a standard MTT assay. The protocol outlines the necessary reagents, step-by-step instructions for cell culture, treatment, and data analysis. Additionally, it includes a summary of expected data and visual diagrams of the experimental workflow and the targeted signaling pathway to aid in the comprehensive understanding of the assay and the compound's mechanism of action.

Introduction

This compound is an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Dysregulation of the GSK-3β signaling pathway is implicated in various diseases, including cancer.[1][3] Therefore, evaluating the cytotoxic effects of GSK-3β inhibitors like this compound is a critical step in drug discovery and development.

This application note details a robust and widely used colorimetric method, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to quantify the cytotoxic effects of this compound on cultured cells.[4] The assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[4]

Signaling Pathway

This compound targets GSK-3β, a key enzyme in various signaling cascades. The diagram below illustrates a simplified representation of a common pathway involving GSK-3β, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[1]

GSK3B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3B GSK-3β Akt->GSK3B Inhibits Downstream_Targets Downstream Targets (e.g., β-catenin, NF-κB) GSK3B->Downstream_Targets Regulates Cell_Cycle_Apoptosis Cell Cycle Progression & Apoptosis Regulation Downstream_Targets->Cell_Cycle_Apoptosis Affects This compound This compound This compound->GSK3B Inhibits Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Figure 1: Simplified GSK-3β signaling pathway.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials and Reagents
Reagent/MaterialSupplierCatalog No.
Cell Line (e.g., HeLa, A549)ATCCVaries
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
This compoundSelleckchemS7083
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)--
96-well flat-bottom cell culture platesCorning3596
Multichannel pipette--
Microplate reader--
Experimental Workflow

The following diagram outlines the major steps of the MTT assay for evaluating the cytotoxicity of this compound.

Figure 2: MTT cytotoxicity assay workflow.
Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture the selected cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using Trypsin-EDTA and perform a cell count to ensure viability is above 90%.[6]

  • Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well) in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate overnight to allow cells to attach.

Day 2: Compound Treatment

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value.

  • Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Culture medium without cells to subtract background absorbance.[4]

  • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4 (for a 48-hour incubation): MTT Assay

  • After the incubation period, carefully remove the treatment medium.

  • Add 100 µL of fresh, serum-free medium containing MTT (final concentration of 0.5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • After incubation, carefully remove the MTT solution.

  • Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Presentation and Analysis

The cytotoxicity of this compound is determined by calculating the percentage of cell viability relative to the untreated control.

Calculation of Percent Viability:

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The results can be summarized in a table and plotted as a dose-response curve (Percent Viability vs. Log Concentration of this compound) to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Table 1: Example Data for this compound Cytotoxicity

This compound Conc. (µM)Mean Absorbance (570 nm)Standard DeviationPercent Viability (%)
0 (Control)1.250.08100
0.11.220.0797.6
11.100.0688.0
50.850.0568.0
100.630.0450.4
250.350.0328.0
500.150.0212.0
1000.080.016.4

Note: The data presented in this table is for illustrative purposes only.

Conclusion

The MTT assay provides a reliable and straightforward method for assessing the cytotoxic effects of this compound. This protocol, along with the provided diagrams, offers a comprehensive guide for researchers to evaluate the in vitro efficacy of this GSK-3β inhibitor. Accurate determination of cytotoxicity is a fundamental step in the preclinical evaluation of potential therapeutic compounds. Further investigation into the specific mechanisms of cell death induced by this compound, such as apoptosis or necrosis, may be warranted.[7]

References

Application Notes and Protocols: GSK2236805 in Combination with Other Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pre-clinical and clinical data available for GSK2236805 (also known as GSK2336805 and JNJ-56914845), a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The information presented here is intended to guide researchers in designing and interpreting experiments involving this compound in combination with other direct-acting antivirals (DAAs).

Introduction

This compound is an orally bioavailable small molecule that targets the HCV NS5A protein, a critical component of the viral replication complex.[1][2] NS5A is a multifunctional phosphoprotein that plays a crucial role in HCV RNA replication, virion assembly, and modulation of the host immune response. By inhibiting NS5A, this compound effectively disrupts the viral life cycle. Due to the high genetic variability of HCV and the potential for the development of drug resistance, combination therapy with DAAs targeting different viral proteins is the standard of care for achieving a sustained virologic response (SVR). These notes summarize the available data for this compound in combination with other antiviral agents.

Data Presentation

In Vitro Antiviral Activity of this compound

This compound has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon systems. The 50% effective concentration (EC50) values are summarized in the table below.

HCV Genotype/SubtypeReplicon SystemEC50 (pM)Reference
Genotype 1a (H77)Subgenomic Replicon58.5[1]
Genotype 1b (Con-1 ET)Subgenomic Replicon7.4[1]
Genotype 2a (JFH-1)Subgenomic Replicon53.8[3]
Clinical Efficacy of this compound in Combination Therapy

A clinical trial (NCT01439373) evaluated the safety and antiviral activity of GSK2336805 in combination with PEG/RIBA in treatment-naive patients with chronic HCV genotype 1 infection.

Treatment GroupNMedian HCV RNA Reduction from Baseline at Day 28 (log10 IU/mL)Rapid Virological Response (RVR) at Day 28 (%)
GSK2336805 + PEG/RIBA9-4.8673
Placebo + PEG/RIBA4-1.9825

*RVR is defined as HCV RNA <25 IU/mL.

A phase IIa clinical trial investigated an all-oral, interferon-free regimen of GSK2336805 (JNJ-56914845) in combination with the NS3/4A protease inhibitor simeprevir and the non-nucleoside NS5B polymerase inhibitor TMC647055 (boosted with ritonavir).

Treatment GroupGenotypeNSustained Virologic Response at 12 weeks post-treatment (SVR12) (%)
Simeprevir 75mg + TMC647055/r 450/30mg + JNJ-56914845 30mg1a/other1471
1b8100
Simeprevir 75mg + TMC647055/r 450/30mg + JNJ-56914845 60mg1a/other1593
1b7100

Experimental Protocols

In Vitro HCV Replicon Assay

This protocol describes a method to determine the in vitro antiviral activity of this compound using an HCV replicon system.

Objective: To measure the EC50 value of this compound against a specific HCV genotype replicon.

Materials:

  • HCV replicon-harboring human hepatoma cell line (e.g., Huh-7)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for stable replicon selection)

  • This compound compound stock solution in DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent (if using a luciferase reporter replicon)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium without G418. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in culture medium to the final desired concentrations. The final DMSO concentration in the assay should be less than 0.5%.

  • Treatment: Add the diluted compound to the cells in triplicate. Include a "no drug" control (vehicle only) and a positive control (another potent HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Endpoint Measurement:

    • Antiviral Activity: If using a luciferase reporter replicon, measure the luciferase activity according to the manufacturer's instructions. This signal is proportional to the level of HCV RNA replication.

    • Cytotoxicity: Measure cell viability using a suitable reagent to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Quantitative Real-Time PCR (qRT-PCR) for HCV RNA Quantification

This protocol outlines the quantification of HCV RNA from patient samples or cell culture supernatants.

Objective: To determine the viral load (HCV RNA copies/mL or IU/mL).

Materials:

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase and cDNA synthesis kit

  • TaqMan probe and primers specific for the HCV 5' untranslated region (UTR)

  • qPCR master mix

  • Real-time PCR instrument

  • HCV RNA standards of known concentration

Procedure:

  • RNA Extraction: Extract viral RNA from 140 µL of serum, plasma, or cell culture supernatant using a viral RNA extraction kit according to the manufacturer's protocol. Elute the RNA in 60 µL of RNase-free water.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and random primers or a specific reverse primer for HCV.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, TaqMan probe, and the synthesized cDNA.

  • Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol:

    • Initial denaturation: 95°C for 10 minutes

    • 40-45 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

  • Data Analysis: Generate a standard curve using the Cq values of the HCV RNA standards. Determine the HCV RNA concentration in the samples by interpolating their Cq values from the standard curve.

Visualizations

HCV_Replication_and_NS5A_Inhibition cluster_host_cell Hepatocyte cluster_entry Entry & Uncoating cluster_translation Translation & Polyprotein Processing cluster_replication RNA Replication cluster_assembly Assembly & Release cluster_drug_action Mechanism of Action HCV_virion HCV Virion HCV_RNA_genome HCV RNA Genome HCV_virion->HCV_RNA_genome Uncoating Polyprotein Polyprotein HCV_RNA_genome->Polyprotein Translation Replication_Complex Replication Complex (on ER membrane) HCV_RNA_genome->Replication_Complex Template NS_proteins NS3, NS4A, NS4B, NS5A, NS5B Polyprotein->NS_proteins Proteolytic Processing Structural_proteins Core, E1, E2 Polyprotein->Structural_proteins NS_proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Genomes Replication_Complex->New_HCV_RNA Replication New_Virion New HCV Virion New_HCV_RNA->New_Virion Packaging Exit Exit New_Virion->Exit Release Structural_proteins->New_Virion This compound This compound This compound->Replication_Complex Inhibits NS5A function

Caption: Mechanism of HCV replication and inhibition by this compound.

Experimental_Workflow_Combination_Study cluster_invitro In Vitro Assessment cluster_invivo In Vivo (Clinical Trial) Replicon_Assay HCV Replicon Assay EC50_values EC50 values for each drug and combination Replicon_Assay->EC50_values Determine EC50 Drug_A This compound Drug_A->Replicon_Assay Drug_B Other DAA Drug_B->Replicon_Assay Combination Combination of This compound + Other DAA Combination->Replicon_Assay Synergy_Analysis Assess for synergy, additivity, or antagonism EC50_values->Synergy_Analysis Calculate Combination Index Patient_Recruitment Recruit HCV-infected Patients Randomization Randomize into Treatment Arms Patient_Recruitment->Randomization Treatment_Arm_A Arm A: This compound + Other DAA Randomization->Treatment_Arm_A Treatment_Arm_B Arm B: Placebo + Other DAA Randomization->Treatment_Arm_B Monitoring Monitor Viral Load (qRT-PCR) and Safety Treatment_Arm_A->Monitoring Treatment_Arm_B->Monitoring Efficacy_Endpoint Primary Endpoint: Sustained Virologic Response (SVR) Monitoring->Efficacy_Endpoint Assess at defined time points

Caption: Experimental workflow for combination studies of this compound.

Logical_Relationship_DAA_Combination cluster_targets DAA Targets cluster_inhibitors DAA Inhibitors HCV_Replication HCV Replication Cycle NS3_4A NS3/4A Protease NS5A NS5A Replication Complex NS5B NS5B Polymerase Protease_Inhibitor e.g., Simeprevir Protease_Inhibitor->NS3_4A Inhibits Combination_Therapy Combination Therapy Protease_Inhibitor->Combination_Therapy NS5A_Inhibitor This compound NS5A_Inhibitor->NS5A Inhibits NS5A_Inhibitor->Combination_Therapy Polymerase_Inhibitor e.g., Sofosbuvir Polymerase_Inhibitor->NS5B Inhibits Polymerase_Inhibitor->Combination_Therapy Increased_Efficacy Increased Antiviral Efficacy (Higher SVR Rates) Combination_Therapy->Increased_Efficacy Leads to Reduced_Resistance Reduced Risk of Drug Resistance Combination_Therapy->Reduced_Resistance Leads to

Caption: Logical relationship of DAA combination therapy for HCV.

References

Animal Models for Testing the Efficacy of GSK-3 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "GSK2236805" is not publicly available. Therefore, these application notes and protocols are provided for a representative Glycogen Synthase Kinase-3 (GSK-3) inhibitor, hereinafter referred to as GSK-XXXX , for the preclinical evaluation of its efficacy in oncology.

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] Dysregulation of the GSK-3 signaling pathway has been associated with various diseases, including cancer.[2][3] GSK-3 inhibitors are a class of targeted therapies being investigated for their potential to modulate these pathological processes. This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of animal models to test the in vivo efficacy of GSK-3 inhibitors, using GSK-XXXX as a representative compound.

Signaling Pathway

GSK-3 is a key regulator in multiple signaling pathways critical to cancer cell survival and proliferation. A simplified diagram of the GSK-3 signaling pathway is presented below. GSK-XXXX is hypothesized to inhibit GSK-3, leading to downstream effects that culminate in reduced tumor growth.

GSK3_Signaling_Pathway cluster_upstream Upstream Regulators cluster_gsk3 GSK-3 cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response PI3K PI3K Akt Akt PI3K->Akt GSK3 GSK-3α/β Akt->GSK3 Inhibition Wnt Wnt Receptor Receptor Wnt->Receptor Receptor->GSK3 Inhibition Beta_Catenin β-catenin GSK3->Beta_Catenin Phosphorylation (Degradation) Mcl1 Mcl-1 GSK3->Mcl1 Phosphorylation (Degradation) HIF1a HIF1α GSK3->HIF1a Activation Cyclin_D1 Cyclin D1 Beta_Catenin->Cyclin_D1 c_Myc c-Myc Beta_Catenin->c_Myc Proliferation Proliferation Cyclin_D1->Proliferation c_Myc->Proliferation Survival Survival Mcl1->Survival Promotes Angiogenesis Angiogenesis HIF1a->Angiogenesis GSK_XXXX GSK-XXXX GSK_XXXX->GSK3 Inhibition

Caption: Simplified GSK-3 signaling pathway and the inhibitory action of GSK-XXXX.

Recommended Animal Models

The choice of animal model is critical for the successful evaluation of a drug's efficacy and is dependent on the cancer type being studied. Both xenograft and syngeneic models are valuable tools.

Model TypeDescriptionAdvantagesDisadvantagesRecommended Cancer Types
Xenograft Models Human cancer cell lines or patient-derived tumors (PDX) are implanted into immunodeficient mice (e.g., nude, SCID, NSG).Allow for the study of human tumor biology and response to therapy. PDX models can better recapitulate the heterogeneity of human tumors.[4][5]Lack of a functional immune system, which prevents the evaluation of immunomodulatory effects of the drug.[4][6]Glioblastoma[4][5][6], Non-Small Cell Lung Cancer (NSCLC)[7][8]
Syngeneic Models Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background.Possess a fully functional immune system, enabling the study of interactions between the tumor, the microenvironment, and the host immune system.[6]The tumor biology may not fully represent human disease.Glioblastoma[6][9], Lung Cancer[7][10]

Experimental Protocols

General Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of GSK-XXXX in a murine cancer model.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Measurement Tumor Volume Measurement Tumor_Implantation->Tumor_Measurement Randomization Randomization into Treatment Groups Tumor_Measurement->Randomization Dosing GSK-XXXX or Vehicle Dosing Randomization->Dosing Monitoring Animal Health Monitoring Dosing->Monitoring Euthanasia Euthanasia & Tumor Collection Monitoring->Euthanasia Tumor_Weight Tumor Weight Measurement Euthanasia->Tumor_Weight Pharmacodynamic_Analysis Pharmacodynamic Analysis (e.g., Western Blot, IHC) Euthanasia->Pharmacodynamic_Analysis Toxicity_Assessment Toxicity Assessment (e.g., Body Weight, Histopathology) Euthanasia->Toxicity_Assessment

Caption: General experimental workflow for in vivo efficacy studies.

Detailed Protocol: Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model and subsequent efficacy evaluation of GSK-XXXX.

Materials:

  • Human glioblastoma cell line (e.g., U87-MG, GL261 for syngeneic models)[4][6][9]

  • Immunodeficient mice (e.g., athymic nude mice) or immunocompetent mice for syngeneic models.

  • Stereotactic apparatus

  • Hamilton syringe

  • GSK-XXXX formulated in an appropriate vehicle

  • Calipers

Procedure:

  • Cell Preparation: Culture glioblastoma cells to 80-90% confluency. On the day of implantation, harvest and resuspend cells in sterile, serum-free medium at a concentration of 1 x 10^5 cells/µL.

  • Animal Preparation and Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

  • Stereotactic Intracranial Implantation:

    • Mount the anesthetized mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a dental drill, create a small burr hole at the desired coordinates in the cerebral cortex.

    • Slowly inject 5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly and suture the scalp incision.

  • Post-operative Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).[11]

  • Treatment: Once tumors are established (typically 7-10 days post-implantation), randomize animals into treatment groups (e.g., vehicle control, GSK-XXXX low dose, GSK-XXXX high dose). Administer GSK-XXXX or vehicle according to the predetermined dosing schedule and route.

  • Efficacy Assessment:

    • Monitor animal survival.

    • Measure tumor volume regularly using imaging.

  • Endpoint Analysis: At the end of the study (or when humane endpoints are reached), euthanize the animals.

    • Perfuse the animals and carefully dissect the brains.

    • Perform histopathological analysis of the tumors.

    • Conduct pharmacodynamic studies on tumor tissue to assess target engagement (e.g., levels of phosphorylated GSK-3).

Detailed Protocol: Subcutaneous Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

This protocol details the establishment of a subcutaneous NSCLC model for efficacy testing.

Materials:

  • Human NSCLC cell line (e.g., A549, H460)[7][10]

  • Immunodeficient mice (e.g., NOD-SCID)

  • Matrigel (optional)

  • GSK-XXXX formulated in an appropriate vehicle

  • Calipers

Procedure:

  • Cell Preparation: Culture NSCLC cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneous Implantation: Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2)/2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups. Administer GSK-XXXX or vehicle as planned.

  • Efficacy Assessment:

    • Continue to measure tumor volume throughout the study.

    • Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals.

    • Excise and weigh the tumors.

    • Collect tumor tissue for pharmacodynamic and histopathological analysis.

    • Collect major organs for toxicity assessment.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition in Subcutaneous NSCLC Model

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Tumor Weight at Day 21 (mg) ± SEM
Vehicle Control101500 ± 150-1450 ± 140
GSK-XXXX (10 mg/kg)10800 ± 9546.7780 ± 90
GSK-XXXX (30 mg/kg)10450 ± 6070.0430 ± 55

Table 2: Survival Analysis in Orthotopic Glioblastoma Model

Treatment GroupNMedian Survival (Days)Percent Increase in Lifespan (%)
Vehicle Control825-
GSK-XXXX (20 mg/kg)83540.0

Conclusion

The selection of an appropriate animal model and the meticulous execution of experimental protocols are paramount for the accurate assessment of the in vivo efficacy of novel therapeutic agents like GSK-3 inhibitors. The protocols and guidelines presented here provide a framework for conducting robust preclinical studies to evaluate the therapeutic potential of GSK-XXXX in oncology. Researchers should adapt these protocols based on the specific characteristics of the compound and the scientific questions being addressed.

References

Troubleshooting & Optimization

Technical Support Center: GSK2236805 Replicon Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the GSK2236805 replicon assay to study Hepatitis C Virus (HCV) replication.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the context of an HCV replicon assay?

GSK2336805 is an orally bioavailable inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication.[1][3] GSK2336805 targets NS5A, thereby disrupting its function and potently inhibiting HCV replication.[3] In an HCV replicon system, this inhibition is typically measured by a decrease in the reporter signal (e.g., luciferase) or viral RNA levels.

Q2: What are the expected EC50 values for this compound in a replicon assay?

GSK2336805 exhibits picomolar activity against common HCV genotypes in subgenomic replicon assays. The 50% effective concentration (EC50) values are as follows:

HCV GenotypeCell LineMean EC50 (pM)
Genotype 1a (H77)Stable replicon cells58.5[3]
Genotype 1b (Con-1 ET)Stable replicon cells7.4[3]
Genotype 2a (JFH-1)Stable replicon cells53.8[3]

Q3: What are suitable positive and negative controls for a this compound replicon assay?

  • Positive Control (Inhibitor): Another well-characterized HCV inhibitor targeting a different viral protein can be used. For example, an NS3/4A protease inhibitor like BILN-2061 or a nucleoside NS5B polymerase inhibitor such as 2’C-methyl adenosine (2’CMA).[4]

  • Negative Control (Vehicle): A vehicle control, typically dimethyl sulfoxide (DMSO) at the same final concentration used to dilute the test compounds, should be included in every experiment.[4]

  • Negative Control (Replicon): A replicon with a lethal mutation in a key viral protein, such as a GND motif in the NS5B polymerase instead of the active GDD motif, can be used to determine the baseline signal in the absence of replication.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound replicon assays.

Issue 1: Weak or No Luciferase Signal

Possible Causes and Solutions:

CauseRecommended Action
Low Transfection Efficiency Optimize the ratio of plasmid DNA to transfection reagent. Ensure high-quality, endotoxin-free plasmid DNA is used.[6]
Ineffective Reagents Verify the functionality of all reagents, especially the luciferase substrate and lysis buffer. Prepare fresh luciferin and coelenterazine solutions and protect them from light.[7]
Weak Promoter Activity If using a transient transfection system, consider using a stronger promoter to drive replicon expression.[7]
Cell Health Issues Ensure cells are healthy, within a low passage number, and not overgrown at the time of the assay.
Incorrect Plate Type For luminescence assays, use white-walled, opaque plates to maximize signal reflection.[6]
Issue 2: High Background Signal

Possible Causes and Solutions:

CauseRecommended Action
Contamination of Control Samples Use fresh, sterile reagents and pipette tips for each well to avoid cross-contamination.[8]
Sub-optimal Plate Choice Utilize white plates with clear bottoms to reduce background luminescence from neighboring wells.[6][7]
Reagent Autoluminescence Check for background signal from the assay medium or lysis buffer alone.
Insufficient Washing If performing any washing steps, ensure they are thorough to remove any residual reagents that might contribute to background.[9]
Issue 3: High Variability Between Replicates

Possible Causes and Solutions:

CauseRecommended Action
Pipetting Errors Use a calibrated multichannel pipette and prepare a master mix for all working solutions to ensure consistency across wells.[6][7]
Inconsistent Cell Seeding Ensure a uniform cell suspension and proper mixing before seeding to have a consistent number of cells in each well.
Edge Effects To minimize edge effects, avoid using the outermost wells of the plate or fill them with media without cells.
Reagent Instability Use freshly prepared reagents and avoid repeated freeze-thaw cycles.[7]
Issue 4: Unexpected this compound Activity (Higher or Lower than Expected EC50)

Possible Causes and Solutions:

CauseRecommended Action
Presence of Resistance-Associated Substitutions (RASs) The replicon cell line may have acquired mutations in NS5A that confer resistance to GSK2336805. Sequence the NS5A region of the replicon to check for known RASs.[3]
Incorrect Compound Concentration Verify the stock concentration of GSK2336805 and the accuracy of the serial dilutions.
Serum Protein Binding The presence of serum in the culture medium can affect the potency of the compound. Test the activity of GSK2336805 in the presence and absence of serum to assess its impact.
Assay Conditions Variations in incubation time, cell density, or reagent concentrations can influence the apparent EC50 value. Maintain consistent assay conditions between experiments.

Experimental Protocols

HCV Replicon Luciferase Assay Protocol

This protocol outlines a general procedure for testing the antiviral activity of this compound using a stable HCV replicon cell line expressing luciferase.

  • Cell Seeding:

    • Seed stable HCV replicon cells (e.g., Huh-7 derived) in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well.[4][10]

    • Incubate the plate at 37°C with 5% CO2 overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in assay medium (e.g., DMEM with 5% FBS).[3] The final DMSO concentration should typically be ≤0.5%.[4]

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

    • Incubate the plate at 37°C with 5% CO2 for 48 to 72 hours.[3][10]

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with a high concentration of a potent inhibitor or no cells).

    • Normalize the data to the vehicle (DMSO) control.

    • Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Visualizations

This compound Mechanism of Action

GSK2236805_Mechanism cluster_HCV_Replication HCV Replication Complex HCV RNA HCV RNA NS5A NS5A HCV RNA->NS5A NS5B NS5B NS5A->NS5B NS5A->Inhibition Replicated RNA Replicated RNA NS5B->Replicated RNA RNA Synthesis Other NS Proteins Other NS Proteins This compound This compound This compound->NS5A Binds to

Caption: this compound inhibits HCV replication by targeting the NS5A protein.

HCV Replicon Assay Workflow

Replicon_Assay_Workflow A 1. Seed Replicon Cells (96-well plate) B 2. Add Serial Dilutions of This compound & Controls A->B C 3. Incubate for 48-72 hours B->C D 4. Add Luciferase Assay Reagent C->D E 5. Measure Luminescence D->E F 6. Data Analysis (EC50 Calculation) E->F

Caption: A typical workflow for an HCV replicon assay using a luciferase reporter.

Troubleshooting Logic for Low Signal

Troubleshooting_Low_Signal Start Low or No Signal Observed Check_Reagents Are reagents functional? Start->Check_Reagents Check_Transfection Is transfection efficiency adequate? Check_Reagents->Check_Transfection Yes Solution_Reagents Replace/prepare fresh reagents Check_Reagents->Solution_Reagents No Check_Cells Are cells healthy and at correct density? Check_Transfection->Check_Cells Yes Solution_Transfection Optimize DNA: reagent ratio Check_Transfection->Solution_Transfection No Solution_Cells Use healthy, low passage cells Check_Cells->Solution_Cells No End Signal Restored Check_Cells->End Yes Solution_Reagents->End Solution_Transfection->End Solution_Cells->End

Caption: A decision tree for troubleshooting low signal in a replicon assay.

References

Technical Support Center: GSK2236805 Resistance Mutation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK2236805 and investigating potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Further research is needed to provide a specific answer regarding the mechanism of action of this compound. General mechanisms of drug resistance can include target protein modification, drug inactivation, reduced drug accumulation, or the activation of alternative metabolic pathways.

Q2: What is the molecular target of this compound?

Specific information regarding the molecular target of this compound is not currently available in the provided search results. Identifying the drug's target is a critical first step in understanding resistance, as mutations in the target protein are a common resistance mechanism.

Q3: Are there any known resistance mutations to this compound?

Currently, there is no specific information available in the search results detailing resistance mutations selected for by this compound. To identify potential resistance mutations, researchers can perform in vitro resistance selection studies by culturing target cells or organisms in the presence of increasing concentrations of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound efficacy in cell culture over time. Development of resistant cell populations.1. Perform a cell viability assay to confirm the shift in IC50. 2. Isolate single clones from the resistant population for further analysis. 3. Sequence the gene encoding the putative target protein to identify potential mutations. 4. Analyze downstream signaling pathways to check for activation of bypass mechanisms.
Inconsistent results in this compound sensitivity assays. 1. Variability in cell passage number. 2. Inconsistent drug concentration. 3. Contamination of cell cultures.1. Use cells within a consistent and low passage number range. 2. Prepare fresh drug dilutions for each experiment and verify the concentration. 3. Regularly test cell cultures for mycoplasma and other contaminants.
Unable to identify mutations in the putative target gene despite observing a resistant phenotype. 1. Resistance is mediated by a non-target-based mechanism. 2. The mutation is in a regulatory region of the gene. 3. Epigenetic modifications are responsible for the resistance.1. Investigate potential bypass signaling pathways using techniques like RNA sequencing or proteomic analysis. 2. Sequence the promoter and other regulatory regions of the target gene. 3. Analyze DNA methylation and histone modification patterns of the target gene.

Experimental Protocols

Protocol 1: In Vitro Resistance Selection

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to a selective agent.

  • Initial Culture: Begin by culturing the parental cell line in the presence of this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of the cell population).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.

  • Monitoring: At each concentration, monitor cell viability and growth rate. Allow the cells to recover and resume normal growth before the next dose escalation.

  • Isolation of Resistant Clones: Once a significantly resistant population is established (e.g., able to grow in a concentration >10x the original IC50), isolate single-cell clones using limited dilution or single-cell sorting.

  • Characterization: Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental cell line.

Protocol 2: Target Gene Sequencing

This protocol outlines the steps for identifying mutations in a candidate gene that may confer resistance.

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant cell lines using a commercially available kit.

  • Primer Design: Design PCR primers to amplify the entire coding region and intron-exon boundaries of the putative target gene.

  • PCR Amplification: Perform PCR to amplify the target gene from the genomic DNA of both parental and resistant cells.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Ensure that both forward and reverse strands are sequenced for accuracy.

  • Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to the reference sequence of the gene. Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the resistant cell line that are not present in the parental line.

Visualizations

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Target_Protein Target_Protein Kinase_A->Target_Protein This compound Inhibition Kinase_B Kinase_B Target_Protein->Kinase_B Proliferation Proliferation Kinase_B->Proliferation Survival Survival Kinase_B->Survival Mutation Mutation Mutation->Target_Protein Alters Drug Binding

Caption: Hypothetical signaling pathway illustrating potential this compound action and resistance.

Experimental_Workflow Start Parental Cell Line In_Vitro_Selection In Vitro Selection with This compound Start->In_Vitro_Selection Resistant_Population Resistant Cell Population In_Vitro_Selection->Resistant_Population Isolate_Clones Isolate Single Clones Resistant_Population->Isolate_Clones Resistant_Clone Resistant Clone Isolate_Clones->Resistant_Clone Characterization Phenotypic and Genotypic Characterization Resistant_Clone->Characterization IC50_Determination IC50 Determination Characterization->IC50_Determination Genomic_Analysis Genomic Analysis (e.g., Sequencing) Characterization->Genomic_Analysis Identify_Mutation Identify Resistance Mutation? Genomic_Analysis->Identify_Mutation Identify_Mutation->Resistant_Population No, Investigate Other Mechanisms Functional_Validation Functional Validation of Mutation Identify_Mutation->Functional_Validation Yes End Confirmed Resistance Mechanism Functional_Validation->End

Caption: Workflow for identifying and validating resistance mutations to this compound.

Troubleshooting_Logic Start Observed Resistance to This compound Check_Target Mutation in Target Gene? Start->Check_Target Investigate_Drug_Metabolism Investigate Drug Efflux/ Metabolism Start->Investigate_Drug_Metabolism Validate_Target_Mutation Validate Functional Impact of Mutation Check_Target->Validate_Target_Mutation Yes Investigate_Bypass Investigate Bypass Pathways Check_Target->Investigate_Bypass No Conclusion Identify Resistance Mechanism Validate_Target_Mutation->Conclusion Analyze_Expression Analyze Gene Expression (RNA-seq) Investigate_Bypass->Analyze_Expression Analyze_Protein Analyze Protein Expression (Proteomics) Investigate_Bypass->Analyze_Protein Analyze_Expression->Conclusion Analyze_Protein->Conclusion Efflux_Assay Perform Drug Efflux Assay Investigate_Drug_Metabolism->Efflux_Assay Metabolite_Analysis Analyze Drug Metabolites Investigate_Drug_Metabolism->Metabolite_Analysis Efflux_Assay->Conclusion Metabolite_Analysis->Conclusion

Caption: Logical workflow for troubleshooting the mechanism of this compound resistance.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with the RORγt inhibitor, GSK2336805 (also known as GSK805).

Frequently Asked Questions (FAQs)

Q1: What is GSK2336805 (GSK805) and what is its primary mechanism of action?

GSK2336805 (GSK805) is a potent, orally active and CNS penetrant inhibitor of the Retinoic acid-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells, which are critical in the inflammatory response and are implicated in various autoimmune diseases.[2][3] By inhibiting RORγt, GSK2336805 blocks the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).

Q2: What are the common experimental applications of GSK2336805?

GSK2336805 is primarily used in immunology and drug discovery research. Common applications include:

  • In vitro Th17 Cell Differentiation Assays: To study the role of RORγt in Th17 cell development and to screen for potential immunomodulatory compounds.

  • In vivo Models of Autoimmune Disease: To investigate the therapeutic potential of RORγt inhibition in conditions like experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1]

  • Gene Expression Analysis: To identify genes and signaling pathways regulated by RORγt.

Q3: I am observing high variability in my Th17 cell differentiation assays when using GSK2336805. What are the potential causes?

High variability in Th17 cell differentiation assays is a common challenge and can stem from several factors:

  • Inherent Plasticity of Th17 Cells: Th17 cells are known for their plasticity and can adopt phenotypes of other T helper subsets (e.g., Th1), leading to a mixed population of cells. This conversion can be influenced by the cytokine milieu.[4]

  • Variability in Differentiation Protocols: The specific combination and concentration of cytokines (e.g., TGF-β, IL-6, IL-21, IL-23) used to induce Th17 differentiation can vary significantly between labs, leading to different outcomes.[4][5]

  • Quality of Reagents: The quality and batch-to-batch consistency of cytokines and other reagents can dramatically impact cell differentiation and the effect of the inhibitor.[5]

  • Cell Culture Conditions: Factors such as cell density, media composition, and passage number of primary cells can all contribute to variability.

Q4: Are there known off-target effects associated with GSK2336805 and other RORγt inhibitors?

A significant consideration for RORγt inhibitors is their potential for off-target effects. The ligand-binding domains of RORγt and its isoform RORγ are identical, meaning that most inhibitors targeting this domain will likely inhibit both.[6][7] This lack of specificity can lead to unintended biological consequences. Additionally, some RORγt inhibitors have been shown to affect thymocyte development, raising potential safety concerns.[2] Researchers should consider including appropriate controls to assess for off-target effects in their experiments.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of IL-17 Production

Symptoms:

  • High well-to-well or experiment-to-experiment variability in the IC50 value of GSK2336805.

  • Incomplete or variable suppression of IL-17 production at expected inhibitory concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound Solubility and Stability GSK2336805 is insoluble in water. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing working dilutions. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Consider the stability of the compound in your specific cell culture medium over the duration of the experiment, as components in the media can sometimes degrade small molecules.[8][9]
Inconsistent Cell Differentiation Standardize your Th17 differentiation protocol. Use a consistent source and lot of cytokines. Titrate cytokine concentrations to achieve optimal and reproducible differentiation. Assess the purity of your differentiated Th17 cell population by flow cytometry for IL-17 and other relevant markers (e.g., IFN-γ to check for Th1 conversion).[4][5]
Variable Assay Readout Optimize your IL-17 detection method (e.g., ELISA, intracellular flow cytometry). Ensure that the assay is in its linear range and that controls are included to account for background noise and non-specific signals.
Issue 2: Unexpected Cellular Toxicity

Symptoms:

  • Decreased cell viability at concentrations of GSK2336805 that are not expected to be toxic.

  • Changes in cell morphology unrelated to Th17 differentiation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Off-Target Effects As RORγt inhibitors can have off-target effects, it is crucial to assess cell viability using a reliable method (e.g., trypan blue exclusion, MTT assay). Include a counterscreen with a cell line that does not express RORγt to determine if the observed toxicity is target-specific.[10]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is consistent across all conditions and is below the toxic threshold for your cells.
Compound Purity Verify the purity of your GSK2336805 stock. Impurities from synthesis could contribute to unexpected toxicity.

Data Presentation

Table 1: In Vitro Potency of RORγt Inhibitors

CompoundTargetAssayIC50 (µM)Reference
GSK805 (GSK2336805) RORγTh17 Differentiation>8.2 (pIC50)[1]
TMP778 RORγtRORγ-dependent transactivation0.017[11]
TMP778 RORαRORα-dependent transactivation1.24[11]
TMP778 RORβRORβ-dependent transactivation1.39[11]
TMP920 RORγRORγ-dependent transactivation1.1[11]

Note: pIC50 is the negative logarithm of the IC50 value.

Experimental Protocols

Key Experiment: In Vitro Human Th17 Cell Differentiation

This protocol provides a general framework for differentiating human naïve CD4+ T cells into Th17 cells. Optimization may be required based on specific experimental conditions.

  • Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

  • Cell Seeding: Seed the isolated cells in a 24-well plate at a density of 1x10^6 cells/well in a serum-free medium.

  • T Cell Activation: Stimulate the cells with anti-CD3/CD28 beads at a 1:2 bead-to-cell ratio.

  • Th17 Polarization: Add the following polarizing cytokines and antibodies to the culture:

    • IL-1β (20 ng/mL)

    • IL-6 (30 ng/mL)

    • IL-23 (30 ng/mL)

    • TGF-β1 (2.25 ng/mL)

    • Anti-IFN-γ (1 µg/mL)

    • Anti-IL-4 (2.5 µg/mL)

  • Incubation: Culture the cells for 7 days at 37°C in a 5% CO2 incubator.

  • GSK2336805 Treatment: Add GSK2336805 at the desired concentrations at the beginning of the culture.

  • Analysis: After 7 days, collect the supernatant to measure IL-17 levels by ELISA or restimulate the cells (e.g., with PMA/Ionomycin) for intracellular cytokine staining and flow cytometry analysis.

This protocol is adapted from Miltenyi Biotec's recommended procedure.[5]

Mandatory Visualizations

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-b TGF-b TGF-bR TGF-bR TGF-b->TGF-bR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R SMADs SMADs TGF-bR->SMADs STAT3 STAT3 IL-6R->STAT3 IL-23R->STAT3 RORgt RORgt SMADs->RORgt STAT3->RORgt IL-17_Gene IL-17_Gene RORgt->IL-17_Gene Activation GSK2336805 GSK2336805 GSK2336805->RORgt Inhibition

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_Cells Isolate Naive CD4+ T Cells Activate_Cells Activate T Cells (anti-CD3/CD28) Isolate_Cells->Activate_Cells Prepare_Compound Prepare GSK2336805 Working Solutions Treat_Cells Add GSK2336805 or Vehicle Prepare_Compound->Treat_Cells Polarize_Cells Add Th17 Polarizing Cytokines Activate_Cells->Polarize_Cells Polarize_Cells->Treat_Cells Incubate Incubate (e.g., 7 days) Treat_Cells->Incubate Measure_IL17 Measure IL-17 (ELISA / Flow Cytometry) Incubate->Measure_IL17 Assess_Viability Assess Cell Viability Incubate->Assess_Viability

Caption: General experimental workflow for testing GSK2336805.

Troubleshooting_Logic Start Inconsistent Results Check_Compound Check Compound Prep (Solubility, Freshness) Start->Check_Compound Check_Protocol Review Differentiation Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality (Cytokines, Media) Start->Check_Reagents Check_Readout Validate Assay Readout Start->Check_Readout Solubility_Issue Optimize Solvent & Preparation Check_Compound->Solubility_Issue Protocol_Variability Standardize Protocol (Cytokine Titration) Check_Protocol->Protocol_Variability Reagent_Issue Use New Lots of Reagents Check_Reagents->Reagent_Issue Readout_Error Optimize Assay (e.g., Titrate Antibodies) Check_Readout->Readout_Error

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Improving GSK2236805 solubility for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of GSK2236805 (also known as GSK2336805) in in vitro studies, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3][4] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts the viral life cycle. While some suppliers may refer to a compound with a similar synonym (GSK805) as a RORγt inhibitor, the primary and well-documented activity of this compound is as an HCV NS5A inhibitor.[1][5][6][7][8][9]

Q2: What is the molecular weight and chemical formula of this compound?

A2: The chemical formula for this compound is C42H52N8O8, and its molecular weight is approximately 796.93 g/mol .

Q3: In which solvents is this compound soluble?

A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. It is considered insoluble in water.[6][8]

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a concentrated stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in pure, anhydrous DMSO. Gentle warming to 37°C or ultrasonication can be used to aid dissolution if necessary.[10][11] It is advisable to use freshly opened DMSO to avoid moisture absorption, which can reduce solubility.[8][12]

Q5: How do I prepare working solutions for cell-based assays?

A5: To avoid precipitation in aqueous cell culture media, it is crucial to perform serial dilutions of the DMSO stock solution in DMSO before adding it to the final assay medium. A common practice is to first dilute the high-concentration stock (e.g., 10 mM) to an intermediate concentration (e.g., 1 mM) with DMSO. Then, a small volume of this intermediate stock can be added to the cell culture medium to achieve the final desired concentration. This ensures that the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[10][13]

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Recommended Solution
Precipitation upon addition to aqueous media The compound is poorly soluble in water. The abrupt change in solvent polarity from a concentrated DMSO stock to the aqueous medium causes the compound to crash out of solution.Perform a serial dilution of your DMSO stock solution in DMSO first. Then, add the diluted DMSO stock to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing.[10][14]
Cloudiness or crystals in the stock solution The compound has precipitated out of the DMSO stock, possibly due to temperature fluctuations or moisture absorption.Warm the stock solution in a 37°C water bath for a short period. If the precipitate does not redissolve, brief ultrasonication may be helpful.[10] Always use anhydrous, high-purity DMSO for preparing stock solutions.[8][12]
Precipitation observed in the cell culture plate over time The compound's solubility limit in the final assay medium has been exceeded, or the compound is unstable under the experimental conditions.Determine the kinetic solubility of this compound in your specific cell culture medium to identify the maximum stable concentration.[14] This can be done by preparing a dilution series and monitoring for precipitation over time using light microscopy or absorbance readings.
Inconsistent experimental results Inconsistent dissolution of the compound can lead to variations in the effective concentration between experiments.Ensure your dissolution protocol is standardized. Always visually inspect your stock and working solutions for any signs of precipitation before use.

Quantitative Solubility Data

Solvent Concentration
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL
Ethanol50 mg/mL
WaterInsoluble

Note: The actual solubility may vary slightly between different batches of the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound using its molecular weight (796.93 g/mol ). For 1 mL of a 10 mM stock solution, you will need 7.97 mg of the compound.

    • Add the calculated mass of this compound to a sterile microcentrifuge tube.

    • Add 1 mL of pure, anhydrous DMSO.

    • Gently vortex the tube until the compound is fully dissolved. If needed, warm the solution to 37°C or sonicate briefly.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions for a Cell-Based Assay (Example: 10 nM final concentration):

    • Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to obtain a 100 µM solution.

    • Further dilute the 100 µM solution 1:100 in DMSO to obtain a 1 µM solution.

    • Add 1 µL of the 1 µM working solution to 100 µL of cell culture medium in your assay plate to achieve a final concentration of 10 nM. The final DMSO concentration will be 0.1%.

Protocol 2: HCV Replicon Assay

This protocol is adapted from published studies using this compound.[7]

  • Cell Seeding:

    • Seed Huh7.5 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of assay medium (DMEM supplemented with 5% FBS, penicillin-streptomycin, and non-essential amino acids).

    • Incubate the plate at 37°C with 5% CO2 overnight to allow the cells to attach.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO, followed by dilution in the assay medium to achieve the desired final concentrations.

    • Add the diluted compound to the wells of the cell plate. Include a DMSO-only control.

  • Incubation:

    • Incubate the plate at 37°C with 5% CO2 for 48 to 72 hours.

  • Measurement of HCV Replication:

    • HCV replication can be measured using a reporter assay, such as a luciferase-based assay (e.g., Bright-Glo), according to the manufacturer's instructions.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a nonlinear regression curve.

Visualizations

HCV_NS5A_Inhibition HCV NS5A Signaling Pathway Inhibition cluster_HCV HCV Replication Cycle HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly This compound This compound NS5A NS5A This compound->NS5A Inhibits NS5A->Replication_Complex Essential Component

Caption: Inhibition of HCV NS5A by this compound disrupts the viral replication complex.

Solubility_Workflow Experimental Workflow for Improving this compound Solubility Start Start: Weigh this compound Powder Add_DMSO Add 100% Anhydrous DMSO Start->Add_DMSO Dissolve Vortex / Sonicate / Warm to 37°C Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Serial_Dilution Serial Dilution in DMSO Stock_Solution->Serial_Dilution Working_Solution Intermediate DMSO Working Solution Serial_Dilution->Working_Solution Add_to_Medium Add to Pre-warmed (37°C) Aqueous Medium Working_Solution->Add_to_Medium Precipitation_Check Precipitation? Add_to_Medium->Precipitation_Check Final_Solution Final Working Concentration in Assay Precipitation_Check->Final_Solution No Troubleshoot Troubleshoot: Lower Concentration / Optimize Dilution Precipitation_Check->Troubleshoot Yes Troubleshoot->Serial_Dilution

Caption: Workflow for preparing this compound solutions to minimize precipitation.

References

Technical Support Center: Investigating Off-Target Effects of GSK2236805

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing GSK2236805, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The resources herein are designed to help users navigate and troubleshoot potential off-target effects during their experiments.

Troubleshooting Guide

Issue 1: Observed cellular phenotype is inconsistent with known RIPK1 function.

  • Question: I am using this compound to inhibit RIPK1-mediated necroptosis, but I'm observing a phenotype that isn't typically associated with the inhibition of this pathway. Could this be an off-target effect?

  • Answer: It is possible that the unexpected phenotype is a result of an off-target effect. To investigate this, consider the following steps:

    • Dose-Response Analysis: Perform a dose-response curve with this compound and determine the EC50 for the unexpected phenotype. Compare this to the reported EC50 for RIPK1 inhibition. A significant discrepancy between the two values may suggest an off-target effect.

    • Use a Structurally Unrelated RIPK1 Inhibitor: Treat your cells with a different, structurally distinct RIPK1 inhibitor (e.g., Necrostatin-1). If the unexpected phenotype is not replicated, it is more likely to be an off-target effect of this compound.

    • Rescue Experiment: If you have a cell line with a drug-resistant mutant of RIPK1, you can perform a rescue experiment. If the phenotype persists in the presence of this compound in the mutant cell line, it is likely due to an off-target effect.

    • Target Engagement Assay: Utilize a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with RIPK1 at the concentrations you are using in your experiments.

Issue 2: My compound is showing toxicity in cell lines at concentrations required for RIPK1 inhibition.

  • Question: I'm observing significant cytotoxicity in my cell-based assays with this compound, even though I'm targeting a pro-survival pathway. Is this expected?

  • Answer: While high concentrations of any compound can induce toxicity, if you are observing cytotoxicity at or near the IC50 for RIPK1 inhibition, it could be due to either on-target or off-target effects. To differentiate between the two:

    • Counter-Screening: Perform a counter-screen using a cell line that does not express RIPK1. If the toxicity persists, it is likely due to an off-target effect.

    • Knockdown/Knockout Models: Use siRNA or CRISPR to knockdown or knockout RIPK1 in your cell line. If the toxicity is not phenocopied by the genetic perturbation, the effect is likely off-target.

    • Toxicity Target Panel Screening: Screen this compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes.

Frequently Asked Questions (FAQs)

  • Question 1: What are the known off-target effects of this compound?

  • Answer: As of now, there is limited publicly available data detailing a comprehensive off-target profile for this compound. Like many kinase inhibitors, it has the potential to interact with other kinases or proteins that have a similar ATP-binding pocket. It is crucial for researchers to empirically determine potential off-target effects within their specific experimental system.

  • Question 2: How can I proactively identify potential off-targets of this compound?

  • Answer: A multi-faceted approach is recommended for identifying potential off-target interactions:

    • Computational Prediction: In silico tools can predict potential off-target interactions based on the chemical structure of this compound and its similarity to the pharmacophores of other known kinase inhibitors.

    • In Vitro Profiling: Screening this compound against a large panel of kinases (a "kinome scan") can provide a broad overview of its selectivity and identify potential off-target kinases.

    • Cell-Based Proteomics: Techniques like proteomics and phosphoproteomics can reveal global changes in protein expression and phosphorylation in response to this compound treatment, offering clues to unexpected pathway modulation.[1]

  • Question 3: What is the mechanism of action for this compound?

  • Answer: this compound is a potent and selective inhibitor of RIPK1, a key regulator of cellular stress and inflammation.[2][3] It functions by binding to the ATP-binding pocket of RIPK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways that lead to necroptosis, a form of programmed cell death.

Experimental Protocols

1. Kinome Profiling

This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.

  • Objective: To identify potential off-target kinase interactions of this compound.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1 µM.

    • Kinase Panel: Select a commercially available kinase panel that covers a significant portion of the human kinome.

    • Binding or Activity Assay: The assay format will depend on the vendor. Common formats include radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays.

    • Data Analysis: The results are typically expressed as the percentage of inhibition of each kinase at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.

    • Follow-up: For any identified hits, it is essential to perform a dose-response analysis to determine the IC50 value and confirm the off-target interaction.

2. Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to verify the engagement of this compound with its target (RIPK1) and to identify potential off-target binding in a cellular context.

  • Objective: To confirm target engagement and identify off-target binders of this compound in intact cells.

  • Methodology:

    • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cell Lysis: Lyse the cells by freeze-thawing.

    • Protein Quantification: Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.

    • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for RIPK1 to assess its thermal stabilization. To identify novel off-targets, the soluble fraction can be analyzed by mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_complex_I Complex I cluster_complex_IIa Complex IIa (Apoptotic) cluster_complex_IIb Complex IIb (Necroptotic) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC cIAP->LUBAC RIPK1 RIPK1 LUBAC->RIPK1 IKK IKK Complex RIPK1->IKK FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 NFkB NF-kB IKK->NFkB Survival Gene Expression (Survival) NFkB->Survival Casp8 Caspase-8 Apoptosis Apoptosis Casp8->Apoptosis FADD->Casp8 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Off_Target_Investigation_Workflow Experimental Workflow for Off-Target Investigation start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response and CETSA start->dose_response compare_ec50 Compare Phenotype EC50 with RIPK1 IC50/EC50 dose_response->compare_ec50 discrepancy Significant Discrepancy? compare_ec50->discrepancy structurally_unrelated Test Structurally Unrelated RIPK1 Inhibitor discrepancy->structurally_unrelated Yes on_target Likely On-Target Effect discrepancy->on_target No phenotype_replicated Phenotype Replicated? structurally_unrelated->phenotype_replicated off_target_likely Off-Target Effect Likely phenotype_replicated->off_target_likely No phenotype_replicated->on_target Yes identify_off_target Identify Off-Target(s) off_target_likely->identify_off_target kinome_scan Kinome Profiling identify_off_target->kinome_scan proteomics Affinity Chromatography Mass Spectrometry identify_off_target->proteomics

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Tree Troubleshooting Decision Tree start Start: Unexpected Result q1 Is the phenotype consistent with RIPK1 inhibition? start->q1 a1_yes Consider on-target effects in your specific cell model. q1->a1_yes Yes a1_no Proceed to investigate potential off-target effects. q1->a1_no No q2 Does a structurally different RIPK1 inhibitor cause the same effect? a1_no->q2 a2_yes The effect is likely on-target (RIPK1-mediated). q2->a2_yes Yes a2_no The effect is likely an off-target effect of this compound. q2->a2_no No q3 Does RIPK1 knockdown/knockout phenocopy the result? a2_no->q3 a3_yes The effect is likely on-target. q3->a3_yes Yes a3_no The effect is likely off-target. q3->a3_no No

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Mitigating cytotoxicity of GSK2236805 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the cytotoxicity of GSK2236805 (also known as Elraglusib or 9-ING-41) in long-term experimental studies.

Troubleshooting Guide

Problem: Significant cytotoxicity is observed in long-term cell culture experiments with this compound, compromising the study's validity.

Background: The primary mechanism of cytotoxicity for this compound is not through its intended target, Glycogen Synthase Kinase-3 (GSK3), but rather through off-target effects as a direct microtubule destabilizer. This leads to mitotic arrest, DNA damage, and ultimately apoptosis[1].

Possible Solutions:

Mitigation StrategyExperimental ProtocolExpected OutcomeKey Considerations
Cell Cycle Synchronization 1. Pre-treat cells with a CDK4/6 inhibitor (e.g., Palbociclib) to induce a temporary cell cycle arrest in the G1 phase. 2. Introduce this compound to the arrested cell population. 3. After the desired incubation period with this compound, wash out both compounds and release the cells from the cell cycle block.Reduced genotoxicity and apoptosis. Temporarily pausing the cell cycle can abolish the DNA damage caused by this compound[1].- The optimal concentration and duration of the CDK4/6 inhibitor pre-treatment should be determined empirically for each cell line. - This approach is suitable for mechanistic studies but may not be applicable for continuous long-term exposure models.
Dose Optimization 1. Perform a dose-response curve to determine the IC50 value for GSK3 inhibition and the concentration at which significant cytotoxicity is observed. 2. For long-term studies, aim to use the lowest effective concentration that achieves the desired level of GSK3 inhibition while minimizing off-target cytotoxic effects.Identification of a therapeutic window where on-target effects are maximized and off-target cytotoxicity is minimized.The cytotoxic effects of this compound are observed below the IC50 for GSK3 in some cell lines[1]. Careful characterization of the dose-response for both on-target and off-target effects is critical.
Intermittent Dosing 1. Instead of continuous exposure, implement a dosing schedule with drug-free intervals. 2. For example, treat cells for 24-48 hours followed by a 24-48 hour recovery period.Allows cells to recover from the mitotic stress induced by microtubule destabilization, potentially reducing the cumulative cytotoxicity over time.The optimal dosing schedule will depend on the cell type and the specific experimental goals. Proliferation and viability should be monitored throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our long-term cultures treated with this compound, even at concentrations that should be specific for GSK3 inhibition. What is the likely cause?

A1: The cytotoxicity of this compound is primarily due to its off-target activity as a microtubule destabilizer, rather than its inhibition of GSK3. This leads to mitotic arrest, DNA damage, and apoptosis, which can occur at concentrations where GSK3 inhibition is also observed[1]. Therefore, the cell death you are observing is likely a result of this off-target effect.

Q2: How can we confirm that the observed cytotoxicity is due to microtubule destabilization?

A2: You can perform several experiments to confirm this mechanism:

  • Immunofluorescence: Stain cells treated with this compound for alpha-tubulin to visualize microtubule structures. Disrupted or depolymerized microtubules compared to vehicle-treated controls would support this mechanism.

  • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. An accumulation of cells in the G2/M phase would indicate a mitotic arrest, consistent with microtubule disruption.

  • Western Blotting: Analyze the expression of proteins involved in the mitotic checkpoint (e.g., Mad2, BubR1) and DNA damage response (e.g., γH2AX).

Q3: What is the proposed experimental workflow to test mitigation strategies for this compound cytotoxicity?

A3: A general workflow to test mitigation strategies is outlined below. This involves comparing continuous exposure to intermittent dosing or co-treatment with a cell cycle inhibitor.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis start Seed Cells control Vehicle Control start->control gsk_continuous This compound (Continuous) start->gsk_continuous gsk_intermittent This compound (Intermittent) start->gsk_intermittent gsk_combo This compound + CDK4/6 Inhibitor start->gsk_combo viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) control->viability gsk_continuous->viability gsk_intermittent->viability gsk_combo->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle target On-Target Effect (GSK3 Inhibition Assay) cell_cycle->target

Caption: Experimental workflow for assessing and mitigating this compound cytotoxicity.

Q4: Can you illustrate the signaling pathway of this compound leading to cytotoxicity?

A4: The diagram below illustrates the dual mechanism of this compound, showing both its intended on-target effect and the off-target effect that leads to cytotoxicity.

gsk2236805_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Cytotoxicity Pathway gsk2236805_on This compound gsk3 GSK3 gsk2236805_on->gsk3 Inhibits downstream_on Downstream GSK3 Substrates gsk3->downstream_on Phosphorylates gsk2236805_off This compound microtubules Microtubules gsk2236805_off->microtubules Destabilizes mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Leads to dna_damage DNA Damage mitotic_arrest->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Signaling pathways of this compound (Elraglusib).

References

Technical Support Center: GSK2236805 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK2236805. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months to years): -20°C[1]

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should also be stored with care to prevent degradation. The recommended storage temperatures for prepared solutions are:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months): -20°C[1]

Q3: Is this compound stable during shipping at ambient temperatures?

A3: Yes, this compound is considered stable enough for a few weeks during standard shipping conditions at ambient temperature and the time spent in customs.[1]

Q4: What is the solubility of this compound?

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that both solid compound and stock solutions have been stored at the recommended temperatures and protected from light. Prepare fresh stock solutions if degradation is suspected.
Precipitation in stock solution Exceeded solubility in the chosen solvent or temperature fluctuations.Ensure the concentration does not exceed the solvent's capacity. If precipitation occurs upon removal from cold storage, gently warm the solution to room temperature and vortex to redissolve.
Loss of compound activity Potential degradation from repeated freeze-thaw cycles.Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Stability Data

Currently, specific quantitative data from forced degradation studies (hydrolysis, oxidation, photolysis) for this compound are not publicly available. General best practices for handling and storage should be strictly followed to ensure compound integrity.

Experimental Protocols

Protocol: Preparation of Stock Solutions

  • Material Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the compound in a sterile, light-protected container.

  • Solvent Addition: Add the appropriate volume of the desired solvent (e.g., DMSO) to the solid compound to achieve the target concentration.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in tightly sealed, light-protected vials at the recommended temperatures (0-4°C for short-term or -20°C for long-term).[1]

Visualizations

Experimental Workflow: Stock Solution Preparation and Storage

G cluster_preparation Solution Preparation cluster_storage Storage start Start: Solid this compound weigh Equilibrate to Room Temperature & Weigh start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve vortex Vortex until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot short_term Short-Term Storage (0-4°C) aliquot->short_term Days to Weeks long_term Long-Term Storage (-20°C) aliquot->long_term Months protect Protect from Light short_term->protect long_term->protect G cluster_hcv HCV Replication Cycle cluster_inhibition Inhibition by this compound HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS5A NS5A Protein Polyprotein->NS5A Replication_Complex Replication Complex Formation NS5A->Replication_Complex Viral_Assembly Viral Assembly & Release NS5A->Viral_Assembly Replication_Complex->HCV_RNA RNA Replication This compound This compound (NS5A Inhibitor) Inhibition1 This compound->Inhibition1 Inhibition2 This compound->Inhibition2 Inhibition1->Replication_Complex Blocks Inhibition2->Viral_Assembly Blocks

References

Technical Support Center: Interpreting Unexpected Results with GSK-3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with Glycogen Synthase Kinase 3 (GSK-3) inhibitors. As "GSK2236805" appears to be a non-specific identifier, this guide focuses on common issues encountered with the broader class of GSK-3 inhibitors.

Frequently Asked Questions (FAQs)

Q1: My GSK-3 inhibitor is showing a paradoxical effect, such as promoting cell survival when it's expected to induce apoptosis. What could be the reason?

A1: The role of GSK-3 in cell signaling is highly complex and context-dependent.[1][2] In some cancers, GSK-3 acts as a tumor suppressor, while in others, it can promote tumor progression.[2] Therefore, inhibiting GSK-3 might lead to unexpected outcomes depending on the specific cellular background and the dominant signaling pathways at play. For instance, GSK-3 is a key component of the Wnt/β-catenin pathway, where its inhibition leads to the stabilization of β-catenin, which can promote cell proliferation and survival.[3][4] It is crucial to thoroughly characterize the role of GSK-3 in your specific experimental model.

Q2: I'm observing high variability in my experimental results with a GSK-3 inhibitor. What are the potential causes?

A2: High variability can stem from several factors:

  • Inhibitor Instability: Ensure the inhibitor is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment.

  • Cell Line Heterogeneity: Different cell lines, or even passages of the same cell line, can respond differently to GSK-3 inhibition due to variations in their genetic and signaling landscapes.

  • Assay Conditions: Kinase inhibitor activity can be sensitive to assay conditions such as ATP concentration.[5] Ensure consistent assay parameters across experiments.

  • Off-Target Effects: The inhibitor might be affecting other kinases or signaling molecules, leading to inconsistent outcomes.[6][7]

Q3: How can I confirm that the observed effects are due to the inhibition of GSK-3 and not off-target effects?

A3: Several strategies can be employed to validate on-target activity:

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active or inhibitor-resistant mutant of GSK-3.

  • Direct Measurement of GSK-3 Activity: Directly measure the phosphorylation of a known GSK-3 substrate (e.g., β-catenin, Tau) in your experimental system after inhibitor treatment.[8] A decrease in substrate phosphorylation would indicate on-target activity.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Problem: The half-maximal inhibitory concentration (IC50) of the GSK-3 inhibitor varies significantly between experiments.

Possible Causes & Solutions:

Cause Troubleshooting Step
ATP Concentration in Assay The IC50 of ATP-competitive inhibitors is dependent on the ATP concentration. Standardize the ATP concentration in your kinase assays to be at or near the Km for ATP.[5]
Inhibitor Degradation Prepare fresh stock solutions of the inhibitor and avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer.
Cellular ATP Levels In cell-based assays, cellular ATP levels can fluctuate. Ensure consistent cell culture conditions and cell density.
Assay Incubation Time For irreversible inhibitors, the IC50 is time-dependent. Optimize and standardize the incubation time for your assay.[5]
Issue 2: Unexpected Phenotype (e.g., increased proliferation)

Problem: Inhibition of GSK-3 is leading to an unexpected increase in cell proliferation or survival.

Possible Causes & Solutions:

Cause Troubleshooting Step
Dominant Wnt/β-catenin Signaling In your cell model, the Wnt/β-catenin pathway may be a primary driver of proliferation. Inhibiting GSK-3 will stabilize β-catenin, leading to increased transcription of pro-proliferative genes.[3][4] Analyze the activation state of the Wnt pathway in your cells.
Off-Target Effects on Pro-Survival Kinases The inhibitor may be acting on other kinases involved in cell survival pathways. Refer to selectivity data for your inhibitor and consider using a more selective compound.
Cellular Context The role of GSK-3 is highly dependent on the cellular context.[1][2] What is observed in one cell line may not be true for another. Thoroughly characterize the baseline signaling in your model.

Data Presentation: Selectivity of Common GSK-3 Inhibitors

The following table summarizes the IC50 values of several common GSK-3 inhibitors against GSK-3 and a selection of off-target kinases to illustrate the concept of kinase selectivity. Note that these values can vary depending on the assay conditions.

InhibitorGSK-3β IC50 (nM)Off-Target Kinase 1 (e.g., CDK2) IC50 (nM)Off-Target Kinase 2 (e.g., PKA) IC50 (nM)
CHIR99021 ~5>10,000>10,000
SB216763 ~34>10,000>10,000
AR-A014418 ~104>10,000>10,000
Tideglusib ~60>1,000>1,000

This table is a representative example. Researchers should consult specific datasheets and literature for the most accurate and comprehensive selectivity data for their inhibitor of choice.

Experimental Protocols

Protocol 1: Western Blot Analysis of β-catenin Stabilization

This protocol describes how to assess the on-target effect of a GSK-3 inhibitor by measuring the accumulation of β-catenin.

Materials:

  • Cell line of interest

  • GSK-3 inhibitor

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Treatment: Treat cells with the GSK-3 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary anti-β-actin antibody as a loading control.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the β-catenin band intensity relative to the loading control in inhibitor-treated samples indicates GSK-3 inhibition.

Mandatory Visualizations

GSK-3 Signaling Pathway

GSK3_Signaling cluster_nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Axin Axin Dvl->Axin GSK3 GSK-3 Axin->GSK3 APC APC APC->GSK3 BetaCatenin β-catenin GSK3->BetaCatenin CK1 CK1 CK1->BetaCatenin P Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes GSK3_Inhibitor GSK-3 Inhibitor GSK3_Inhibitor->GSK3 | Nucleus Nucleus

Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3.

Experimental Workflow for Troubleshooting Unexpected Results

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Inhibitor Verify Inhibitor Integrity (Fresh stock, proper storage) Start->Check_Inhibitor Validate_Assay Validate Assay Conditions (e.g., ATP concentration) Start->Validate_Assay Confirm_On_Target Confirm On-Target Effect (e.g., Western for p-substrate) Check_Inhibitor->Confirm_On_Target Validate_Assay->Confirm_On_Target On_Target_Yes On-Target Effect Confirmed? Confirm_On_Target->On_Target_Yes Off_Target_Consider Consider Off-Target Effects (Use multiple inhibitors, check selectivity) On_Target_Yes->Off_Target_Consider No Context_Dependence Investigate Cellular Context (Dominant signaling pathways) On_Target_Yes->Context_Dependence Yes Optimize_Protocol Optimize Protocol Off_Target_Consider->Optimize_Protocol Revise_Hypothesis Revise Hypothesis Context_Dependence->Revise_Hypothesis

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: GSK2236805 (Hypothetical GSK-3β Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "GSK2236805" is a hypothetical small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) for illustrative purposes. The following guides, protocols, and data are based on general principles and published data for similar small molecule inhibitors and are intended to serve as a framework for research and development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine the in vivo dosage for this compound?

A: The initial step is to conduct a Maximum Tolerated Dose (MTD) study.[1] The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1] This study establishes a safe dose range for subsequent efficacy experiments.[1]

Q2: How should I select a starting dose for an MTD study with this compound?

A: The starting dose is often extrapolated from in vitro data. A common approach is to begin at a dose projected to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value. Allometric scaling from in vitro data can also be used as a starting point.

Q3: What are the critical parameters to monitor during an MTD study?

A: Key parameters include:

  • Clinical Observations: Daily monitoring of animal health, including changes in body weight, behavior (e.g., posture, grooming), and food/water intake.[1]

  • Mortality and Morbidity: Recording any adverse events or animal deaths.[1]

  • Clinical Pathology: At the end of the study, blood samples should be collected for hematology and clinical chemistry analysis to assess organ function, particularly liver and kidney function.[1]

  • Histopathology: Microscopic examination of major organs and tissues to identify any drug-induced pathologies.[1]

Q4: How do I prepare this compound for oral administration in mice?

A: Due to the poor water solubility of many small molecule inhibitors, a suspension is often required for oral gavage. A common vehicle formulation consists of a mixture of solvents and suspending agents to ensure uniform delivery. Always test the solubility and stability of your specific compound in the chosen vehicle. A typical formulation might involve DMSO, PEG400, Tween-80, and saline.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
1. Lack of in vivo efficacy despite potent in vitro activity. Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue.- Conduct a Pilot PK Study: Administer a single dose and collect plasma samples at multiple time points to determine key PK parameters (Cmax, Tmax, AUC, half-life).- Check Formulation: Ensure the compound is properly suspended and does not precipitate in the vehicle before dosing.[1] - Alternative Route: Consider intraperitoneal (IP) injection if oral bioavailability is confirmed to be low, though this may alter the PK profile.
Sub-optimal Dosing: The dose or frequency may be insufficient to maintain therapeutic concentrations at the target site.- Dose Escalation: In your efficacy study, use multiple dose levels below the MTD.[3] - Pharmacodynamic (PD) Analysis: In a satellite group of animals, measure target engagement (e.g., phosphorylation of a GSK-3β substrate like β-catenin or Tau) in the target tissue at different time points after a single dose to correlate PK with biological activity.[1]
2. High variability in experimental results between animals. Inconsistent Dosing Technique: Variability in oral gavage technique can lead to inconsistent administration volumes or accidental tracheal delivery.- Standardize Procedure: Ensure all personnel are properly trained in oral gavage. Use calibrated equipment and ensure consistent handling of animals to minimize stress.[1] - Check Formulation Homogeneity: Ensure the dosing suspension is thoroughly mixed before drawing each dose to prevent settling of the compound.
Inter-animal Metabolic Differences: Natural biological variation can lead to differences in how animals absorb and metabolize the compound.- Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual outliers.- Record Individual Data: Analyze data for individual animals to identify potential outliers that may be skewing group means.
3. Observed Toxicity or Adverse Effects at the intended therapeutic dose. Off-Target Effects: The compound may be inhibiting other kinases or cellular targets, leading to toxicity.- Lower the Dose: Determine the minimum effective dose that shows on-target activity with minimal toxicity.[4] - In Vitro Kinase Panel Screening: Screen this compound against a broad panel of kinases to identify potential off-targets.[5] - Use a Secondary Inhibitor: Confirm on-target effects by using a structurally different GSK-3β inhibitor. If the secondary inhibitor shows efficacy without the same toxicity profile, the toxicity is likely an off-target effect of this compound.[4]

Data Presentation: Hypothetical Dosing & Formulation

Table 1: Suggested Starting Dose Ranges for this compound in Rodent Models (Note: These are hypothetical values and must be confirmed by an MTD study)

Animal Model Administration Route Dose Range (mg/kg/day) Dosing Frequency
Mouse (Xenograft)Oral Gavage5 - 50 mg/kgOnce or twice daily (q.d. or b.i.d.)
Rat (Neuroscience)Oral Gavage2 - 20 mg/kgOnce daily (q.d.)
Mouse (Systemic)Intraperitoneal (IP)1 - 10 mg/kgOnce daily (q.d.)

Table 2: Example Formulation for Oral Gavage (10 mg/mL Suspension)

Component Percentage (% v/v) Purpose
DMSO5%Initial solubilization of the compound
PEG40040%Co-solvent and solubilizing agent
Tween-805%Surfactant to aid in suspension
Saline (0.9% NaCl)50%Vehicle diluent

Note: The suitability of any formulation must be experimentally verified. Some compounds may precipitate when aqueous solutions are added.[2]

Experimental Protocols

Protocol: In Vivo Efficacy Study in a Mouse Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., Balb/c nu/nu) aged 6-8 weeks.

  • Tumor Cell Implantation: Subcutaneously inject a human cancer cell line known to be sensitive to GSK-3β inhibition (e.g., SW480 colon cancer cells) into the flank of each mouse.[3]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week.[1]

  • Randomization: When tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.

    • Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG400, 5% Tween-80, 50% Saline)

    • Group 2: this compound (Low Dose, e.g., 10 mg/kg)

    • Group 3: this compound (High Dose, e.g., 30 mg/kg)

  • Compound Formulation:

    • Calculate the required mass of this compound based on the desired concentration and total volume.

    • Dissolve the powder in DMSO first.[6]

    • Sequentially add PEG400, Tween-80, and finally saline, vortexing thoroughly between each addition.[6]

    • Prepare the formulation fresh daily. If short-term storage is needed, keep it at 4°C, protected from light, and allow it to return to room temperature before use.[6]

  • Dosing Procedure (Oral Gavage):

    • Administer the formulation once daily via oral gavage at a volume of 10 mL/kg.

    • Weigh animals daily to adjust the dosing volume accurately.

    • Monitor animals for any signs of distress during and after dosing.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor clinical signs daily.

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).

  • Tissue Collection and Analysis:

    • At the endpoint, euthanize animals and collect tumors and major organs.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-GSK-3β, β-catenin) and the remainder fixed in formalin for histopathology (e.g., H&E, IHC for proliferation markers like Ki-67).

Visualizations

Signaling Pathway Diagram

GSK3B_Pathway cluster_downstream Downstream Effects Wnt Wnt GSK3B GSK-3β (Active) Wnt->GSK3B via complex Insulin Insulin / Growth Factors PI3K PI3K Insulin->PI3K Akt Akt / PKB PI3K->Akt Akt->GSK3B P (Ser9) GSK3B_inactive p-GSK-3β (Ser9) (Inactive) BetaCatenin β-catenin GSK3B->BetaCatenin P Tau Tau GSK3B->Tau P This compound This compound This compound->GSK3B Inhibition Degradation Degradation BetaCatenin->Degradation Gene_Transcription Gene Transcription (Proliferation) BetaCatenin->Gene_Transcription Accumulates & Translocates Hyperphosphorylation Hyperphosphorylation (NFTs) Tau->Hyperphosphorylation

Caption: Simplified GSK-3β signaling pathway and point of inhibition.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Potent In Vitro GSK-3β Inhibitor MTD 1. Maximum Tolerated Dose (MTD) Study in Naive Mice Start->MTD Formulation 2. Formulation Development (e.g., Oral Suspension) MTD->Formulation Defines Safe Dose Range PK_PD 3. Pilot PK/PD Study (Satellite Group) Formulation->PK_PD Efficacy_Study 4. In Vivo Efficacy Study (e.g., Xenograft Model) PK_PD->Efficacy_Study Informs Dose Selection Dosing Daily Dosing: - Vehicle Control - this compound (Low Dose) - this compound (High Dose) Efficacy_Study->Dosing Monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs Dosing->Monitoring Endpoint 5. Endpoint Analysis Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - PK/PD Correlation - Histology / Biomarkers Endpoint->Analysis Decision Go / No-Go Decision for Further Development Analysis->Decision

Caption: High-level workflow for preclinical in vivo testing.

References

Validation & Comparative

A Comparative Guide to NS5A Inhibitors in HCV Genotype 1: GSK2236805 and Daclatasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two nonstructural protein 5A (NS5A) inhibitors, GSK2236805 and daclatasvir, for the treatment of Hepatitis C Virus (HCV) genotype 1. While both compounds target the same viral protein, their clinical development trajectories and available efficacy data differ significantly. This document summarizes their mechanisms of action, presents available clinical trial data, and outlines the experimental protocols from key studies.

Mechanism of Action: Targeting the HCV NS5A Protein

Both this compound and daclatasvir are direct-acting antiviral agents that target the HCV NS5A protein. NS5A is a crucial multifunctional protein in the HCV replication cycle, playing a key role in both viral RNA replication and the assembly of new virus particles.[1][2] By binding to NS5A, these inhibitors are thought to induce conformational changes in the protein, disrupting its normal functions.[3] This leads to the inhibition of the formation of the replication complex and impairment of virion assembly.[1]

cluster_0 HCV Replication Cycle cluster_1 Inhibition by NS5A Inhibitors HCV_RNA HCV RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS_Proteins Nonstructural Proteins (including NS5A) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly NS5A_Inhibitor This compound or Daclatasvir NS5A NS5A Protein NS5A_Inhibitor->NS5A Binds to NS5A NS5A->Replication_Complex Inhibits Formation NS5A->Virion_Assembly Inhibits Assembly

Figure 1: Mechanism of Action of NS5A Inhibitors

Clinical Efficacy and Development Status

A crucial point of differentiation between these two molecules is their clinical development status. Daclatasvir, in combination with other direct-acting antivirals, has been approved and is used in clinical practice. In contrast, the development of this compound for HCV was discontinued. This disparity is reflected in the available clinical data.

This compound: Early Promise but Discontinued Development

This compound demonstrated potent antiviral activity in early clinical trials. A first-in-human study in patients with HCV genotype 1 showed that a single dose of this compound resulted in a rapid and significant reduction in HCV RNA levels.[4] In a subsequent Phase II study, this compound in combination with peginterferon and ribavirin also showed a substantial antiviral effect.[5] However, the development of this compound (later known as JNJ-56914845) for hepatitis C was ultimately discontinued, and as a result, there is a lack of publicly available data on Sustained Virologic Response (SVR) rates from larger, pivotal combination therapy trials.

Trial Identifier Treatment Regimen Patient Population Key Efficacy Endpoint Result
NCT01277692This compound (single dose)HCV Genotype 1Change in HCV RNA at 24h≥2-log10 reduction with doses ≥10 mg[4]
NCT01439373This compound + PegIFN/RBV (28 days)HCV Genotype 1 (treatment-naïve)Rapid Virological Response (RVR)73% in the this compound group vs. 25% in the placebo group[5]
Daclatasvir: Established Efficacy in Combination Therapies

Daclatasvir has been extensively studied in numerous clinical trials, primarily in combination with other direct-acting antivirals such as sofosbuvir, or with peginterferon and ribavirin. These studies have consistently demonstrated high SVR rates in patients with HCV genotype 1.

Trial Name/Identifier Treatment Regimen Patient Population SVR12/24 Rate
COMMAND-1 (NCT01125189)Daclatasvir + PegIFN/RBVHCV Genotype 1 (treatment-naïve)59.6% (60 mg daclatasvir)[3]
ALLY-2 (NCT02032875)Daclatasvir + SofosbuvirHCV Genotype 1 (HIV co-infected)96%
Sulkowski et al. (NCT01359644)Daclatasvir + SofosbuvirHCV Genotype 1 (treatment-naïve)98%[6]
Sulkowski et al. (NCT01359644)Daclatasvir + SofosbuvirHCV Genotype 1 (telaprevir/boceprevir failures)98%[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for key studies of this compound and daclatasvir.

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HCV RNA, Genotype, Fibrosis Stage) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug Administration & Monitoring) Randomization->Treatment EOT End of Treatment (EOT) Assessment Treatment->EOT Follow_Up Post-Treatment Follow-Up EOT->Follow_Up SVR Sustained Virologic Response (SVR) Assessment Follow_Up->SVR

Figure 2: General Experimental Workflow for HCV Clinical Trials

This compound: First-in-Human Study (NCT01277692)
  • Study Design: A randomized, double-blind, placebo-controlled, single-dose escalation study.[4]

  • Patient Population: Treatment-naïve, non-cirrhotic patients with chronic HCV genotype 1 infection.[7]

  • Inclusion Criteria: HCV RNA >100,000 IU/mL, age 18-65 years.[7]

  • Exclusion Criteria: Co-infection with HIV or hepatitis B virus.[7]

  • Intervention: Single oral doses of this compound (ranging from 1 mg to 120 mg) or placebo.[4]

  • Primary Outcome Measures: Safety and tolerability.

  • Virologic Assessment: Plasma HCV RNA levels were measured at baseline and at various time points up to 336 hours post-dose using a real-time PCR assay.[7]

Daclatasvir: COMMAND-1 Trial (NCT01125189)
  • Study Design: A Phase 2b, randomized, double-blind, placebo-controlled study.[3]

  • Patient Population: Treatment-naïve adults with HCV genotype 1 or 4 infection.[3]

  • Inclusion Criteria: Chronic HCV genotype 1 or 4 infection, no prior HCV treatment.

  • Intervention: Daclatasvir (20 mg or 60 mg once daily) or placebo, in combination with peginterferon alfa-2a and ribavirin.[3] Patients who achieved a protocol-defined response were re-randomized at week 12 to a shorter or standard treatment duration.[3]

  • Primary Outcome Measures: SVR at 24 weeks post-treatment (SVR24).[3]

  • Virologic Assessment: HCV RNA levels were monitored at specified intervals during and after treatment.[3]

Daclatasvir: ALLY-2 Trial (NCT02032875)
  • Study Design: A Phase 3, open-label study.

  • Patient Population: Adults with chronic HCV genotype 1-6 infection co-infected with HIV.

  • Intervention: Daclatasvir 60 mg once daily plus sofosbuvir 400 mg once daily for 12 or 8 weeks.

  • Primary Outcome Measures: SVR at 12 weeks post-treatment (SVR12).

  • Virologic Assessment: HCV RNA levels were measured at baseline, during treatment, and at 4, 8, and 12 weeks post-treatment.

Summary and Conclusion

Both this compound and daclatasvir are potent inhibitors of the HCV NS5A protein, a critical component of the viral replication machinery. Daclatasvir, as part of combination therapy, has demonstrated high SVR rates in patients with HCV genotype 1 and has become an established treatment option. This compound showed significant promise in early-phase studies with a strong initial antiviral effect. However, its clinical development for HCV was discontinued, precluding a direct comparison of its ultimate efficacy in terms of SVR rates against daclatasvir.

For researchers and drug development professionals, the story of these two NS5A inhibitors highlights the complexities of the drug development pipeline. While a potent mechanism of action is a prerequisite for a successful antiviral, the journey to clinical approval involves numerous other factors. The available data suggests that while both molecules were promising at the preclinical and early clinical stages, only daclatasvir successfully navigated the later stages of clinical development to become a therapeutic option for patients with chronic hepatitis C.

References

A Head-to-Head Comparison of NS5A Inhibitors: GSK2236805 and Ledipasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV), inhibitors of the non-structural protein 5A (NS5A) have emerged as a cornerstone of highly effective combination therapies. This guide provides a detailed comparison of two potent NS5A inhibitors: GSK2236805 (also known as GSK2336805) and ledipasvir. We present a comprehensive overview of their in vitro activity, resistance profiles, and the experimental methodologies used to generate this data.

Mechanism of Action: Targeting the HCV NS5A Protein

Both this compound and ledipasvir share a common mechanism of action: they target the HCV NS5A protein.[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[4][5] By binding to NS5A, these inhibitors are thought to prevent its crucial functions, including its interaction with other viral and host proteins, thereby disrupting the formation of the viral replication complex.[2] While the precise mechanism is not fully elucidated, it is postulated that these inhibitors prevent the hyperphosphorylation of NS5A, a step required for viral production.[2][6][7][8]

In Vitro Antiviral Activity

The antiviral potency of this compound and ledipasvir has been evaluated in vitro using HCV subgenomic replicon systems. These systems allow for the study of viral RNA replication in a controlled cell culture environment. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication, is a key metric for comparing antiviral activity.

CompoundHCV GenotypeReplicon StrainMean EC50 (pM)Reference(s)
This compound 1aH7758.5[9][10]
1bCon-1 ET7.4[9][10]
2aJFH-153.8[9]
Ledipasvir 1a-31[8]
1b-4[8]
2a-16,000 - 530,000[8]
2b-16,000 - 530,000[8]
3a-16,000 - 530,000[8]
4a-110 - 1,100[8]
5a-110 - 1,100[8]
6a-110 - 1,100[8]
Table 1: Comparative in vitro activity of this compound and ledipasvir against various HCV genotypes in replicon assays.

Resistance Profile

The emergence of drug resistance is a critical consideration in antiviral therapy. Resistance to NS5A inhibitors is primarily conferred by specific amino acid substitutions in the NS5A protein.

This compound: In vitro resistance studies with this compound have identified mutations in the N-terminal region of NS5A that reduce its antiviral activity.[9] For genotype 1b replicons, these mutations resulted in modest shifts in potency (less than 13-fold), while mutations in genotype 1a replicons had a more significant impact on the drug's effectiveness.[9]

Ledipasvir: For ledipasvir, resistance-associated substitutions (RASs) have also been identified. In genotype 1b, a single amino acid substitution, such as L31V, can lead to a less than 100-fold increase in resistance.[8] However, the Y93H substitution in genotype 1b can increase resistance by over 1,000-fold.[8] Genotype 1a strains of HCV generally exhibit a lower barrier to resistance compared to genotype 1b strains.[8]

Experimental Protocols

The in vitro data presented in this guide were primarily generated using HCV replicon assays. The following provides a generalized protocol for such an assay.

HCV Replicon Assay

Objective: To determine the concentration of an antiviral compound required to inhibit HCV RNA replication by 50% (EC50) in a cell-based assay.

Materials:

  • Cell Line: Human hepatoma cell lines (e.g., Huh-7) harboring an HCV subgenomic replicon. These replicons typically contain the HCV non-structural genes (NS3 to NS5B) and a reporter gene (e.g., luciferase) for easy quantification of replication.[11][12][13]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and an antibiotic (e.g., G418) to maintain the selection pressure for replicon-containing cells.[9][11]

  • Antiviral Compounds: this compound and ledipasvir, dissolved in dimethyl sulfoxide (DMSO).

  • Assay Plates: 96-well or 384-well cell culture plates.

  • Reagents for Reporter Gene Assay: Luciferase assay substrate.

  • Reagents for Cytotoxicity Assay: (e.g., Calcein AM) to assess cell viability.[11]

Procedure:

  • Cell Seeding: Huh-7 cells containing the HCV replicon are seeded into the wells of the assay plates at a predetermined density.[9][11]

  • Compound Addition: The antiviral compounds are serially diluted in DMSO and then added to the cells in the assay plates to achieve a range of final concentrations.[11] Control wells with DMSO alone (no inhibition) and a known potent HCV inhibitor (100% inhibition) are included.[11]

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2 to allow for HCV replication and the antiviral compounds to exert their effects.[9][11]

  • Quantification of HCV Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase). The luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The luminescence signal is proportional to the amount of replicon RNA.

  • Cytotoxicity Assessment: In parallel, a cytotoxicity assay is performed to ensure that the observed reduction in HCV replication is not due to the death of the host cells.

  • Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition of HCV replication against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To illustrate the mechanism of action of NS5A inhibitors, the following diagrams are provided in the DOT language for use with Graphviz.

hcv_replication_cycle cluster_host_cell Hepatocyte HCV_Entry HCV Entry Uncoating Uncoating & Translation HCV_Entry->Uncoating Polyprotein_Processing Polyprotein Processing Uncoating->Polyprotein_Processing Replication_Complex_Formation Replication Complex Formation (Membranous Web) Polyprotein_Processing->Replication_Complex_Formation RNA_Replication RNA Replication Replication_Complex_Formation->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly Virion_Release Virion Release Virion_Assembly->Virion_Release

Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.

ns5a_inhibition cluster_replication_complex HCV Replication Complex NS5A NS5A Protein Replication Viral RNA Replication NS5A->Replication Viral_RNA Viral RNA Viral_RNA->Replication Host_Factors Host Factors Host_Factors->Replication NS5A_Inhibitor This compound or Ledipasvir NS5A_Inhibitor->NS5A

Caption: Mechanism of action of NS5A inhibitors, which bind to the NS5A protein and disrupt viral RNA replication.

experimental_workflow Start Start: Seed Replicon Cells Add_Compound Add Antiviral Compound (this compound or Ledipasvir) Start->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate Measure_Replication Measure HCV Replication (Luciferase Assay) Incubate->Measure_Replication Measure_Cytotoxicity Measure Cell Viability (Cytotoxicity Assay) Incubate->Measure_Cytotoxicity Analyze_Data Data Analysis: Calculate EC50 Measure_Replication->Analyze_Data Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an HCV replicon assay used to determine the in vitro efficacy of antiviral compounds.

References

A Head-to-Head Battle: Comparing the Efficacy and Resistance Profiles of HCV NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of Hepatitis C virus (HCV) therapeutics, a deep understanding of the nuances between different non-structural protein 5A (NS5A) inhibitors is paramount. This guide provides a comprehensive head-to-head comparison of key NS5A inhibitors, supported by experimental data, to aid in informed decision-making for future research and development.

NS5A inhibitors are a cornerstone of modern direct-acting antiviral (DAA) regimens for HCV, demonstrating potent pan-genotypic activity and a high barrier to resistance.[1][2] These drugs target the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[2][3] By binding to NS5A, these inhibitors disrupt its function, ultimately halting the viral life cycle.[2][4] Combination therapies incorporating NS5A inhibitors consistently achieve sustained virologic response (SVR) rates exceeding 90%.[5]

This guide delves into a comparative analysis of prominent NS5A inhibitors, including daclatasvir, ledipasvir, velpatasvir, pibrentasvir, elbasvir, and ombitasvir, focusing on their in vitro potency, clinical efficacy, and resistance profiles.

In Vitro Efficacy: A Tale of Picomolar Potency

The in vitro antiviral activity of NS5A inhibitors is typically quantified by the half-maximal effective concentration (EC50), representing the drug concentration required to inhibit 50% of viral replication in cell culture-based replicon assays. The following tables summarize the EC50 values for various NS5A inhibitors against different HCV genotypes and common resistance-associated substitutions (RASs).

Table 1: In Vitro Potency (EC50) of NS5A Inhibitors Against Wild-Type HCV Genotypes

InhibitorGenotype 1a (pM)Genotype 1b (pM)Genotype 2a (pM)Genotype 3a (pM)Genotype 4a (pM)Genotype 5a (pM)Genotype 6a (pM)
Daclatasvir 509-----
Ledipasvir -------
Velpatasvir High ActivityHigh ActivityHigh ActivityHigh ActivityHigh ActivityHigh ActivityHigh Activity
Pibrentasvir 1.4 - 5.01.4 - 5.01.4 - 5.01.4 - 5.01.4 - 5.01.4 - 5.01.4 - 5.0
Elbasvir -------
Ombitasvir -------

Data sourced from multiple in vitro studies.[6][7][8] Note: Comprehensive head-to-head EC50 data for all inhibitors against all genotypes in a single study is limited. Pibrentasvir and velpatasvir are noted for their uniform high activity across genotypes 1-7.[8]

Table 2: Fold-Change in EC50 of NS5A Inhibitors Against Common Resistance-Associated Substitutions (RASs) in Genotype 1a

RASDaclatasvirLedipasvirVelpatasvirPibrentasvirElbasvir
M28T >1,500--No Apparent ResistanceHigh Resistance
Q30H/R High Resistance--No Apparent Resistance-
L31M/V High Resistance-More Effective than othersNo Apparent Resistance-
Y93C/H/N High Resistance--Low ResistanceHigh Resistance

Data compiled from various resistance profiling studies.[8][9][10] Pibrentasvir demonstrates a higher barrier to resistance, showing minimal loss of activity against common RASs at positions 28, 30, and 31.[8]

Clinical Efficacy: Achieving High Rates of Cure

The ultimate measure of an antiviral's success is its ability to achieve a sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the completion of therapy. The following table presents SVR rates from key clinical trials comparing different NS5A inhibitor-containing combination regimens.

Table 3: Head-to-Head Comparison of SVR12 Rates in Clinical Trials

Regimen 1Regimen 2GenotypePatient PopulationSVR12 Rate (Regimen 1)SVR12 Rate (Regimen 2)Reference
Sofosbuvir/LedipasvirSofosbuvir/Daclatasvir4Treatment-naïve & experienced95.5%99.1%[11]
Glecaprevir/PibrentasvirSofosbuvir/Ledipasvir1 & 2Treatment-naïve & experienced81.2% (ITT)80.7% (ITT)[12]
Elbasvir/GrazoprevirGlecaprevir/Pibrentasvir1 & 4Advanced Chronic Kidney Disease97.9%100%[13]
Sofosbuvir/Velpatasvir + RibavirinSofosbuvir/Ledipasvir + Ribavirin1 & 4Decompensated Cirrhosis94%87-89%[14]

ITT: Intention-to-treat analysis.

Experimental Protocols

HCV Replicon Assay

The HCV replicon assay is a fundamental tool for evaluating the in vitro efficacy of antiviral compounds.[1] This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.[15] Reporter genes, such as luciferase, are often incorporated into the replicon for easy quantification of viral replication.

Detailed Methodology:

  • Cell Plating: Seed Huh-7 cells harboring the HCV replicon in 384-well plates at a density of 2,000 cells/well in a culture medium without G418.[1]

  • Compound Preparation: Serially dilute the test compounds (NS5A inhibitors) in DMSO to create a 10-point dose titration.[1]

  • Treatment: Add the diluted compounds to the plated cells. Include a DMSO vehicle as a negative control and a combination of known potent HCV inhibitors as a positive control.[1]

  • Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 atmosphere.[1]

  • Luciferase Assay: After incubation, measure the luciferase activity, which is proportional to the level of HCV replicon replication.[1]

  • Cytotoxicity Assay: Concurrently, assess cell viability using a cytotoxicity assay (e.g., Calcein AM) to determine the 50% cytotoxic concentration (CC50).[1]

  • Data Analysis: Calculate the EC50 values by performing a 4-parameter non-linear regression analysis of the dose-response curves.[1]

Resistance-Associated Substitution (RAS) Testing

Identifying RASs is crucial for predicting treatment outcomes and guiding therapeutic strategies, especially in treatment-experienced patients.[16] Genotypic resistance testing involves sequencing the NS5A region of the HCV genome to detect amino acid substitutions known to confer resistance.

Detailed Methodology:

  • Sample Collection: Obtain a plasma or serum sample from the HCV-infected patient.

  • RNA Extraction: Isolate HCV RNA from the patient sample.

  • Reverse Transcription and PCR: Convert the viral RNA to cDNA and amplify the NS5A gene region using specific primers.

  • Sequencing: Sequence the amplified NS5A PCR product using either Sanger sequencing or next-generation sequencing (NGS). NGS offers higher sensitivity for detecting minor viral variants.[16]

  • Sequence Analysis: Compare the patient's NS5A sequence to a wild-type reference sequence to identify any amino acid substitutions.

  • Interpretation: Correlate the identified substitutions with known RASs to predict the susceptibility to different NS5A inhibitors.[16]

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams illustrate the HCV replication cycle, the mechanism of NS5A inhibitors, and the experimental workflows.

HCV_Replication_and_NS5A_Inhibition cluster_cell Hepatocyte HCV_Entry HCV Entry & Uncoating Translation Translation & Polyprotein Processing HCV_Entry->Translation Viral RNA Virion_Assembly Virion Assembly & Release Translation->Virion_Assembly Viral Proteins NS5A_Protein NS5A Translation->NS5A_Protein Replication_Complex Replication Complex (Membranous Web) RNA_Replication RNA Replication Replication_Complex->RNA_Replication RNA_Replication->Virion_Assembly New Viral RNA HCV_Release HCV Release Virion_Assembly->HCV_Release New Virions NS5A_Protein->Replication_Complex Essential for formation NS5A_Inhibitor NS5A Inhibitor NS5A_Inhibitor->NS5A_Protein label_inhibition1 Inhibits Replication Complex Formation label_inhibition2 Inhibits Virion Assembly label_inhibition1->Replication_Complex label_inhibition2->Virion_Assembly

Caption: Mechanism of Action of HCV NS5A Inhibitors.

HCV_Replicon_Assay_Workflow Start Start Plate_Cells Plate HCV Replicon Cells (Huh-7) in 384-well plate Start->Plate_Cells Prepare_Compounds Prepare Serial Dilutions of NS5A Inhibitors Plate_Cells->Prepare_Compounds Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate Incubate for 72 hours at 37°C Add_Compounds->Incubate Measure_Luciferase Measure Luciferase Activity (Replicon Levels) Incubate->Measure_Luciferase Measure_Cytotoxicity Measure Cell Viability (Cytotoxicity) Incubate->Measure_Cytotoxicity Analyze_Data Data Analysis: Calculate EC50 and CC50 Measure_Luciferase->Analyze_Data Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End NS5A_Signaling_Interactions NS5A NS5A Viral_Proteins Other Viral Proteins (NS3, NS4B, NS5B) NS5A->Viral_Proteins Interacts with Host_Kinases Host Kinases (e.g., PI4KIIIα) NS5A->Host_Kinases Interacts with Cell_Signaling Cell Signaling Proteins (Grb2, TRAF2) NS5A->Cell_Signaling Interacts with Replication_Complex Replication Complex Formation NS5A->Replication_Complex Regulates Virion_Assembly Virion Assembly NS5A->Virion_Assembly Regulates Viral_Proteins->Replication_Complex Regulates Host_Kinases->Replication_Complex Regulates IFN_Response Interferon Response Modulation Cell_Signaling->IFN_Response Modulates Cell_Growth Cell Growth & Proliferation Cell_Signaling->Cell_Growth Modulates

References

A Tale of Two RIPK1 Inhibitors: A Comparative Analysis of GSK2236805 and GSK2982772

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors from GlaxoSmithKline: GSK2236805 and GSK2982772. While both compounds target a key mediator of inflammation and necroptosis, their clinical development trajectories appear to have diverged significantly. This guide summarizes the available clinical trial data, details experimental protocols, and visualizes key pathways and processes to offer insights into the therapeutic potential and challenges of targeting RIPK1.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. Its dual role in regulating both inflammatory signaling and programmed cell death, known as necroptosis, makes it a critical node in cellular stress responses. Inhibition of RIPK1 kinase activity is hypothesized to offer a novel therapeutic approach for conditions such as rheumatoid arthritis, psoriasis, and ulcerative colitis.

This guide focuses on two investigational RIPK1 inhibitors, this compound and GSK2982772, to draw a comparison based on their clinical trial landscapes.

This compound: An Early-Stage Candidate with Limited Public Data

This compound was investigated in early-phase clinical trials, primarily for hepatitis C infection. However, a review of publicly available clinical trial registries and scientific literature suggests that the development of this compound was likely discontinued. No published clinical trial results with quantitative efficacy or safety data are available. The information is limited to trial registrations, which outline the intended studies.

This compound Clinical Trial Overview
Compound This compound
Mechanism of Action RIPK1 Inhibitor
Indications Studied Healthy Volunteers, Hepatitis C Virus (HCV) Infection
Development Status Likely Discontinued
Publicly Available Data Limited to Clinical Trial Registry Information (e.g., NCT01277692, NCT01648140, NCT02018536)

GSK2982772: A More Extensively Studied RIPK1 Inhibitor

In contrast, GSK2982772 has been the subject of multiple Phase I and Phase IIa clinical trials across a range of inflammatory diseases. These studies have been published, providing valuable data on the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.

Summary of GSK2982772 Clinical Trial Results

The following tables summarize the key quantitative data from the clinical trials of GSK2982772.

Table 1: Phase I Study in Healthy Volunteers (NCT02302404) [1][2]

Parameter Results
Dose Range Single ascending doses (0.1-120 mg), Repeat doses (20 mg QD to 120 mg BID for 14 days)
Pharmacokinetics Approximately linear over the dose range studied; No evidence of drug accumulation upon repeat dosing.[1][2]
Target Engagement >90% RIPK1 target engagement over a 24-hour period for the 60-mg and 120-mg BID dosing regimens.[1][2]
Most Common Adverse Events Contact dermatitis, Headache (most were mild in intensity).[1][2]
Serious Adverse Events None reported.[1][2]

Table 2: Phase IIa Study in Ulcerative Colitis (NCT02903966) [3][4]

Parameter GSK2982772 (60 mg TID) Placebo
Number of Patients 2412
Primary Endpoint Safety and TolerabilityGenerally well tolerated
Mayo Endoscopic Score of 0 or 1 at Day 43 13% (3/24)0% (0/12)
Mayo Endoscopic Score of 0 or 1 at Day 85 (Open-label extension) 14% (3/22)11% (1/9)
Most Frequent Adverse Event Headache (33%)Headache (17%)
Conclusion No significant differences in efficacy observed between treatment groups.[3]

Table 3: Phase IIa Study in Rheumatoid Arthritis (NCT02858492) [5][6]

Parameter GSK2982772 (60 mg BID/TID) Placebo
Number of Patients 3418
Primary Endpoint Safety and TolerabilityGenerally well tolerated
ACR20 Response at Day 85 Similar to placeboSimilar to GSK2982772
DAS28-CRP Change from Baseline at Day 85 Similar to placeboSimilar to GSK2982772
Adverse Events 61% of patients72% of patients
Conclusion Inhibition of RIPK1 activity did not translate into meaningful clinical improvement.[5]

Table 4: Phase IIa Study in Psoriasis (NCT02776033) [7][8]

Parameter GSK2982772 (60 mg BID/TID) Placebo
Number of Patients 65 (randomized to BID/TID cohorts)
Primary Endpoint Safety and TolerabilityGenerally well tolerated
Plaque Lesion Severity Sum (PLSS) Improvement Improvement observed with BID treatment compared with placebo.[7][8]High placebo response in the TID cohort complicated interpretation.[7][8]
Histological Changes Reductions in epidermal thickness and infiltration by CD3+ T cells observed.[7][8]
Conclusion Supports the rationale for additional studies on RIPK1 inhibition in immune-mediated inflammatory diseases.[7][8]

Experimental Protocols

Key Methodologies in GSK2982772 Clinical Trials

The clinical development of GSK2982772 involved rigorous experimental protocols to assess its safety, pharmacokinetics, and efficacy.

  • Phase I Study in Healthy Volunteers (NCT02302404) [1][2]

    • Study Design: A randomized, double-blind, placebo-controlled, single and repeat ascending dose study.

    • Participants: Healthy male volunteers.

    • Intervention: Single oral doses of GSK2982772 (0.1 mg to 120 mg) or placebo, and repeat oral doses (20 mg once daily to 120 mg twice daily) for 14 days.

    • Primary Outcome Measures: Safety and tolerability, assessed by monitoring adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

    • Pharmacokinetic Assessments: Blood samples were collected at predefined time points to determine the plasma concentrations of GSK2982772 and its metabolites.

    • Target Engagement: RIPK1 engagement in peripheral blood mononuclear cells was measured using a proprietary assay.

  • Phase IIa Study in Ulcerative Colitis (NCT02903966) [3][4]

    • Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an open-label extension phase.

    • Participants: Patients with active ulcerative colitis.

    • Intervention: GSK2982772 (60 mg three times daily) or placebo for 42 days, followed by an open-label extension where all patients received GSK2982772.

    • Primary Outcome Measures: Safety and tolerability.

    • Efficacy Assessments: Clinical efficacy was evaluated using the Mayo score, which includes assessments of rectal bleeding, stool frequency, physician's global assessment, and endoscopy findings. Histological disease activity was also assessed from colon biopsies.

  • Phase IIa Study in Rheumatoid Arthritis (NCT02858492) [5][6]

    • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

    • Participants: Patients with moderate to severe rheumatoid arthritis on a stable background of conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).

    • Intervention: GSK2982772 (60 mg twice or three times daily) or placebo for 84 days.

    • Primary Outcome Measures: Safety and tolerability.

    • Efficacy Assessments: Disease activity was assessed using the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) and the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70).

Visualizing the Science

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the clinical trial process, the following diagrams are provided.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 Ubiquitination LUBAC LUBAC LUBAC->RIPK1 Ubiquitination TAK1 TAK1 RIPK1->TAK1 FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 IKK IKK Complex TAK1->IKK NFkB NF-kB IKK->NFkB nucleus Nucleus NFkB->nucleus Transcription of pro-inflammatory genes Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1 Binding This compound This compound/ GSK2982772 This compound->RIPK1 Inhibition

Caption: RIPK1 Signaling Pathway and Point of Inhibition.

Clinical_Trial_Workflow cluster_preclinical Pre-clinical cluster_clinical Clinical Development cluster_postmarket Post-marketing discovery Drug Discovery & Optimization preclinical_testing Pre-clinical Safety & Toxicology discovery->preclinical_testing phase1 Phase I (Safety & Dosing in Healthy Volunteers) preclinical_testing->phase1 phase2 Phase II (Efficacy & Safety in Patient Population) phase1->phase2 This compound This compound (Likely Discontinued after Phase I/II) phase1->this compound phase3 Phase III (Large-scale Efficacy & Safety Studies) phase2->phase3 GSK2982772 GSK2982772 (Advanced to Phase II) phase2->GSK2982772 approval Regulatory Review & Approval phase3->approval phase4 Phase IV (Post-marketing Surveillance) approval->phase4

Caption: Typical Clinical Trial Workflow for an Oral Inflammatory Drug.

Analysis and Conclusion

The clinical development pathways of this compound and GSK2982772 offer a compelling case study in the challenges of translating a promising therapeutic hypothesis into a clinically effective treatment. While both are RIPK1 inhibitors, the publicly available data suggest a stark difference in their progression.

The lack of published results for this compound indicates that it likely did not meet the necessary safety or efficacy endpoints to warrant further development or publication. This is a common outcome in early-stage drug development.

GSK2982772, on the other hand, has been extensively evaluated in multiple inflammatory conditions. The Phase I study in healthy volunteers demonstrated good safety and target engagement.[1][2] However, the Phase IIa studies in ulcerative colitis and rheumatoid arthritis did not show a significant clinical benefit over placebo.[3][5] The results in psoriasis were more encouraging, with some evidence of clinical and histological improvement, suggesting that the therapeutic window and target indication are critical for RIPK1 inhibitors.[7][8]

For researchers and drug developers, the story of these two compounds underscores several key points:

  • Target validation is a continuous process: While preclinical data for RIPK1 inhibition is strong, translating this to clinical efficacy is challenging and likely indication-specific.

  • Early clinical data is crucial: The decision to halt the development of this compound was likely based on early-phase data that is not in the public domain.

  • Understanding the therapeutic index is key: The mixed results for GSK2982772 highlight the importance of achieving sufficient drug exposure at the site of inflammation without causing systemic side effects.

References

Independent Validation of GSK2336805's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of the Hepatitis C Virus (HCV) NS5A inhibitor, GSK2336805, with other alternatives, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the landscape of NS5A inhibitors.

Introduction to GSK2336805

GSK2336805 is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Its mechanism of action is centered on targeting NS5A, a viral phosphoprotein essential for HCV RNA replication and virion assembly.[1][2] While the precise functions of NS5A are not fully elucidated, it is understood to play a critical role in the formation of the membranous web, which serves as the site for viral replication. NS5A inhibitors are thought to disrupt these functions, leading to a potent antiviral effect.

Mechanism of Action and Independent Validation

The primary mechanism of action of GSK2336805 is the inhibition of the HCV NS5A protein. This has been established through preclinical studies demonstrating potent, picomolar activity against HCV replicons of various genotypes.[1] Resistance to GSK2336805 has been mapped to mutations in the N-terminal region of NS5A, further confirming this protein as the direct target.[1]

While the initial preclinical characterization was conducted by the developing pharmaceutical company, the broader scientific community has implicitly validated this mechanism. Numerous independent clinical trials and research articles refer to GSK2336805 (also known as JNJ-56914845) as an NS5A inhibitor, indicating a consensus on its molecular target and mechanism.[3][4][5] This widespread classification and use in research contexts serve as a form of independent validation of its fundamental mechanism of action.

Comparative Performance with Alternative NS5A Inhibitors

GSK2336805 belongs to a class of direct-acting antivirals (DAAs) that includes other well-characterized NS5A inhibitors such as Daclatasvir and Ledipasvir. The following tables summarize the comparative in vitro efficacy and resistance profiles of these compounds based on available data.

In Vitro Efficacy against HCV Genotypes
CompoundGenotype 1a (EC₅₀, pM)Genotype 1b (EC₅₀, pM)Genotype 2a (EC₅₀, pM)Reference
GSK2336805 58.57.453.8[1]
Daclatasvir 9-501-9-[6]
Ledipasvir 314-[7]

EC₅₀ (Half-maximal effective concentration) values indicate the concentration of the drug that inhibits 50% of viral replication. Lower values indicate higher potency.

Resistance Profiles

The emergence of resistance-associated substitutions (RASs) is a key consideration for antiviral therapy. The following table highlights key RASs for each compound.

CompoundKey Resistance-Associated Substitutions (RASs)
GSK2336805 Genotype 1a: M28T, Q30H/R, L31M/V, Y93C/H/N. Genotype 1b: L31V, Y93H.[1]
Daclatasvir Genotype 1a: M28T, Q30H/R, L31M/V, Y93C/H/N. Genotype 1b: L31V, Y93H.[6]
Ledipasvir Genotype 1a: M28T, Q30R, L31M, H58D, Y93H/N.

Experimental Protocols

Detailed methodologies are crucial for the independent validation and comparison of drug candidates. Below are summaries of key experimental protocols used to characterize NS5A inhibitors.

HCV Replicon Assay

This assay is fundamental for determining the in vitro antiviral activity of a compound.

Objective: To measure the inhibition of HCV RNA replication in a cell-based system.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons are used. These replicons contain the HCV non-structural proteins (including NS5A) and a reporter gene (e.g., luciferase).

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., GSK2336805).

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Data Analysis: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase). The EC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

Resistance Analysis

This protocol is used to identify the genetic basis of resistance to an antiviral compound.

Objective: To select for and sequence viral variants that are resistant to the inhibitor.

Methodology:

  • Resistance Selection: HCV replicon cells are cultured in the presence of a selective pressure, which is a concentration of the antiviral compound that inhibits viral replication (e.g., GSK2336805).

  • Colony Formation: Over time, viral variants with mutations that confer resistance will be able to replicate and form colonies.

  • RNA Extraction and Sequencing: RNA is extracted from the resistant colonies. The NS5A coding region is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Sequence Analysis: The amplified DNA is sequenced, and the resulting sequences are compared to the wild-type sequence to identify mutations that are associated with resistance.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the HCV replication cycle, the mechanism of action of NS5A inhibitors, and the experimental workflow for resistance analysis.

HCV_Replication_and_NS5A_Inhibition cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex HCV_entry HCV Entry Uncoating Uncoating HCV_entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation RNA_Replication RNA Replication (Membranous Web) Translation->RNA_Replication NS5A NS5A Assembly Virion Assembly RNA_Replication->Assembly Release Virion Release Assembly->Release NS3_4A NS3/4A NS5B NS5B NS5A_protein NS5A GSK2336805 GSK2336805 GSK2336805->NS5A_protein Inhibits

Caption: HCV replication cycle and the inhibitory action of GSK2336805 on NS5A.

Experimental_Workflow start HCV Replicon Cells treatment Treat with GSK2336805 start->treatment selection Select for Resistant Colonies treatment->selection rna_extraction Extract RNA selection->rna_extraction rt_pcr RT-PCR of NS5A Region rna_extraction->rt_pcr sequencing Sequence NS5A Gene rt_pcr->sequencing analysis Analyze for Mutations sequencing->analysis end Identify Resistance Mutations analysis->end

References

A Comparative Analysis of GSK2236805 and Modern Standard-of-Care Therapies for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the NS5A inhibitor GSK2236805 against current direct-acting antiviral (DAA) regimens for the treatment of Hepatitis C virus (HCV) reveals a significant evolution in therapeutic efficacy and treatment strategy. While this compound showed promise in early clinical development, the landscape of HCV treatment has since been revolutionized by highly effective, interferon-free DAA combination therapies that are now the standard of care.

This guide provides a detailed comparison of this compound with the current standard-of-care drugs, focusing on their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate them.

Introduction to this compound

This compound is an orally bioavailable inhibitor of the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] NS5A is a critical phosphoprotein involved in HCV replication, making it a key target for antiviral therapy.[3][4] In preclinical studies, this compound demonstrated potent activity against HCV genotypes 1a and 1b.[1][3] Early clinical trials, conducted in the early 2010s, evaluated this compound as part of a combination therapy, typically with pegylated interferon and ribavirin, which was the standard of care at that time.[5][6][7]

Current Standard-of-Care for HCV

The current treatment paradigm for HCV has shifted away from interferon-based regimens to all-oral combinations of direct-acting antiviral agents (DAAs).[8][9] These therapies offer a cure, defined as a sustained virologic response (SVR), in over 95% of patients with a treatment duration of just 8 to 12 weeks.[8][9] The primary classes of DAAs include:

  • NS3/4A Protease Inhibitors: These drugs block the proteolytic activity of the NS3/4A protease, which is essential for cleaving the HCV polyprotein into mature viral proteins.

  • NS5B Polymerase Inhibitors: This class targets the RNA-dependent RNA polymerase (NS5B), preventing the replication of the viral genome.

  • NS5A Inhibitors: These agents, like this compound, target the NS5A protein, disrupting its function in viral replication and assembly.

Current guidelines recommend pangenotypic DAA combination regimens, which are effective against all major HCV genotypes. Leading standard-of-care therapies include fixed-dose combinations such as sofosbuvir/velpatasvir and glecaprevir/pibrentasvir.[10][11] For patients who have previously failed therapy or have compensated cirrhosis, a combination of sofosbuvir/velpatasvir/voxilaprevir may be recommended.[10]

Comparative Efficacy

Direct head-to-head clinical trial data comparing this compound with the current standard-of-care DAA regimens is unavailable, as the development of this compound appears to have been discontinued before these newer agents became mainstream. The available clinical trial data for this compound is in the context of an outdated interferon-based backbone.

Here, we present a summary of the available data for this compound and a robust dataset for the current standard-of-care therapies to provide an indirect comparison.

Table 1: Efficacy of this compound in Early Clinical Trials (in combination with Peg-IFN/RBV)
Trial Identifier Patient Population This compound Dose Primary Endpoint Key Findings
NCT01277692HCV Genotype 1Single doses of 1-120 mgChange in HCV RNA from baselineStatistically significant ≥2-log reduction in HCV RNA at 24 hours post-dose with ≥10 mg.[1]
NCT01439373HCV Genotype 1 or 4Not specifiedRapid Virologic Response (RVR) at Day 28Study designed to assess safety, antiviral activity, and pharmacokinetics alone and with Peg-IFN/RBV.[6]
Table 2: Efficacy of Current Standard-of-Care DAA Regimens
Drug Combination Trial Name/Identifier Patient Population Treatment Duration Sustained Virologic Response (SVR12)
Sofosbuvir/VelpatasvirASTRAL-1, ASTRAL-2, ASTRAL-3Genotypes 1, 2, 4, 5, 6 (ASTRAL-1), Genotype 2 (ASTRAL-2), Genotype 3 (ASTRAL-3)12 weeks98-99%
Sofosbuvir/VelpatasvirNCT02722837Genotypes 1, 2, 312 weeks99% (118/119).[6]
Glecaprevir/PibrentasvirENDURANCE-1, ENDURANCE-3Genotypes 1, 38 or 12 weeks92-99%
Glecaprevir/PibrentasvirSURVEYOR-IIGenotypes 2, 4, 5, 68 or 12 weeks97-100%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for a representative early-phase trial of this compound and a phase 3 trial of a current standard-of-care regimen.

This compound - First-in-Human Study (NCT01277692)
  • Study Design: A three-part, randomized, double-blind, placebo-controlled study.[1]

  • Participants: 46 healthy subjects and 23 subjects chronically infected with HCV genotype 1.[1]

  • Intervention:

    • Healthy subjects received single doses of GSK2336805 (10 mg, 30 mg, 60 mg) or multiple once-daily doses (10 mg for 7 days, 30 mg for 7 days, 75 mg for 14 days).[1] A food-effect cohort received 30 mg with food.[1]

    • HCV-infected subjects received a single dose of GSK2336805 ranging from 1 mg to 120 mg.[1]

  • Primary Endpoints: To evaluate the safety, tolerability, pharmacokinetics, and metabolism of GSK2336805.[1]

  • Key Assessments:

    • HCV RNA Quantification: Measured at baseline and at various time points post-dose to assess antiviral activity.[1]

    • Pharmacokinetics: Plasma concentrations of GSK2336805 were measured to determine absorption, distribution, metabolism, and excretion.[1]

    • Safety and Tolerability: Monitored through adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms.[1]

Sofosbuvir/Velpatasvir - Phase 3 Study (NCT02722837)
  • Study Design: An open-label, single-arm, phase 3 study.[6]

  • Participants: 119 treatment-naïve or interferon treatment-experienced patients with HCV genotypes 1, 2, or 3.[6]

  • Intervention: All patients received a fixed-dose combination tablet of sofosbuvir (400 mg) and velpatasvir (100 mg) once daily for 12 weeks.[12]

  • Primary Endpoint: Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as HCV RNA below the lower limit of quantification.[6]

  • Key Assessments:

    • HCV RNA Quantification: Performed at baseline, during treatment, at the end of treatment, and 12 weeks post-treatment.

    • Safety: Monitored through the recording of adverse events and serious adverse events.[6]

    • Resistance Analysis: Conducted in patients who experienced virologic failure.

Signaling Pathways and Mechanism of Action

HCV_Replication_and_DAA_Targets

NS5A_Inhibition_Pathway

Experimental_Workflow

Conclusion

This compound represents an early-generation NS5A inhibitor that demonstrated antiviral activity in the context of interferon-based therapy. However, the field of HCV therapeutics has advanced dramatically. The current standard of care, with its all-oral, well-tolerated, and highly effective DAA combination regimens, has set an exceptionally high bar for efficacy and safety. While this compound was a step forward in the targeted therapy of HCV, the superior SVR rates and improved safety profiles of modern DAA combinations like sofosbuvir/velpatasvir and glecaprevir/pibrentasvir have rendered earlier developmental drugs like this compound obsolete in the current treatment landscape. This comparison underscores the rapid and successful evolution of drug development for Hepatitis C, which has transformed a chronic infection into a curable disease for the vast majority of patients.

References

Efficacy of GSK2236805 in Hepatitis C Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

GSK2236805 (also known as GSK2336805) , a potent inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A), has been investigated for its efficacy in treating chronic HCV infections. This guide provides a meta-analysis of available efficacy data for this compound and compares its performance against other direct-acting antivirals (DAAs). The information is intended for researchers, scientists, and drug development professionals.

Overview of this compound Efficacy

Clinical studies have demonstrated the antiviral activity of this compound in patients with chronic HCV. A key indicator of its initial efficacy is the significant reduction in viral load observed shortly after administration.

Early Viral Response: A first-in-human, randomized, double-blind, placebo-controlled study (NCT01277692) evaluated the safety, tolerability, pharmacokinetics, and antiviral activity of single ascending doses of this compound in healthy subjects and those with chronic HCV genotype 1 infection. In HCV-infected participants, a single dose of this compound at 10 mg or higher resulted in a statistically significant mean reduction in HCV RNA of ≥2 log10 IU/mL compared to placebo at 24 hours post-dose.[1][2] This rapid and profound initial antiviral effect highlights the potency of this compound against HCV.

Comparative Efficacy with Alternative Treatments

To contextualize the potential efficacy of this compound, this section compares available data with established NS5A inhibitors and other direct-acting antivirals for the treatment of HCV genotype 1 infection.

Table 1: Comparison of Efficacy Outcomes for this compound and Other Direct-Acting Antivirals

Drug/RegimenMechanism of ActionStudyKey Efficacy EndpointResult
This compound NS5A InhibitorNCT01277692Mean HCV RNA reduction at 24h (single dose ≥10mg)≥2 log10 IU/mL[1][2]
Telaprevir + Peginterferon/Ribavirin NS3/4A Protease Inhibitor + ImmunomodulatorsPhase 3 Trial (Treatment-naïve)SVR Rate75% (T12PR group) vs. 44% (PR group)[3]
Daclatasvir + Peginterferon/Ribavirin NS5A Inhibitor + ImmunomodulatorsPhase 2b Study (NCT01573351)SVR12 Rate (Genotype 1)93%[4]
Ledipasvir/Sofosbuvir NS5A Inhibitor + NS5B Polymerase InhibitorION-1 Trial (Treatment-naïve, Genotype 1)SVR12 Rate (12-week regimen)99%[5]
Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir (Viekira Pak) NS5A Inhibitor + NS3/4A Protease Inhibitor + CYP3A Inhibitor + NS5B Polymerase InhibitorTOPAZ-II Study (Genotype 1)SVR12 Rate95%[6]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the efficacy data.

NCT01277692: First-Time-in-Human Study of GSK2336805 [1][2]

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

  • Participants: Healthy volunteers and treatment-naïve patients with chronic HCV genotype 1 infection.

  • Intervention: Single oral doses of this compound (ranging from 1 mg to 120 mg) or placebo.

  • Key Assessments:

    • Pharmacokinetics: Plasma concentrations of this compound were measured at various time points.

    • Antiviral Activity: HCV RNA levels were quantified using a real-time PCR assay at baseline and at multiple time points post-dose.

    • Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Visualizing the Mechanism of Action

HCV NS5A Signaling Pathway and Inhibition

The following diagram illustrates the central role of the NS5A protein in the HCV replication cycle and the mechanism of action of NS5A inhibitors like this compound.

HCV_NS5A_Pathway cluster_host_cell Hepatocyte cluster_replication HCV Replication Complex HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A Binds to Host_Factors Host Factors (e.g., Cyclophilin A) NS5A->Host_Factors Recruits Viral_Proteins Other Viral Proteins (e.g., NS5B) NS5A->Viral_Proteins Interacts with Replication Viral RNA Replication NS5A->Replication Host_Factors->Replication Viral_Proteins->Replication Assembly Virion Assembly Replication->Assembly New_Virions New HCV Virions Assembly->New_Virions Produces This compound This compound (NS5A Inhibitor) This compound->NS5A Inhibits

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental Workflow for a Phase II Efficacy Study

This diagram outlines a typical workflow for a clinical trial evaluating the efficacy of an investigational drug like this compound for Hepatitis C.

Experimental_Workflow Patient_Screening Patient Screening (HCV Genotype 1, Treatment-Naïve) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A: This compound + Peginterferon/Ribavirin Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm: Placebo + Peginterferon/Ribavirin Randomization->Treatment_Arm_B Treatment_Period Treatment Period (e.g., 12 or 24 weeks) Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period Follow_Up Post-Treatment Follow-Up (e.g., 24 weeks) Treatment_Period->Follow_Up SVR_Assessment Sustained Virologic Response (SVR) Assessment Follow_Up->SVR_Assessment Data_Analysis Data Analysis and Comparison SVR_Assessment->Data_Analysis

Caption: A typical clinical trial workflow for evaluating HCV treatments.

References

Safety Operating Guide

Proper Disposal Procedures for GSK2236805: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of GSK2236805, a research-grade chemical compound.

Hazard Identification and Classification

Before disposal, it is critical to understand the hazards associated with this compound. Based on available safety data, the compound presents the following risks:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Hazard Summary Table:

Hazard ClassificationGHS CodeSignal WordDescription
Acute toxicity, oral (Category 4)H302WarningHarmful if swallowed.[1]
Skin corrosion/irritation (Category 2)H315WarningCauses skin irritation.[1]
Serious eye damage/eye irritation (Category 2A)H319WarningCauses serious eye irritation.[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335WarningMay cause respiratory irritation.[1]

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound for disposal, all personnel must adhere to strict safety protocols to minimize exposure.

  • Engineering Controls: Always handle the compound in areas with adequate ventilation, such as a fume hood. Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety goggles with side-shields.[1]

    • Hand Protection: Use compatible, chemically resistant gloves.[1]

    • Skin and Body Protection: Wear a lab coat or other protective clothing.[1]

    • Respiratory Protection: If dust or aerosols may be generated, use a suitable NIOSH-approved respirator.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[2] Never dispose of this chemical down the drain or in the regular trash.[3][4]

Step 1: Waste Determination and Segregation

  • Classify the material as a hazardous waste.[3][4]

  • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][6] At a minimum, segregate acids, bases, oxidizers, and flammable solvents.[6][7]

Step 2: Container Selection and Labeling

  • Select a waste container that is in good condition, leak-proof, and chemically compatible with the compound and any solvents used.[3][5] The original container is often a suitable choice.[5]

  • Affix a "Hazardous Waste" label to the container.[4][5]

  • The label must include the full chemical name ("this compound"), the quantity, and a clear description of all constituents and their percentages. Do not use abbreviations or chemical formulas.[4][5]

Step 3: Waste Accumulation and Storage

  • Keep the waste container tightly sealed at all times, except when adding waste.[3][5] Funnels left in the container opening are not acceptable.[6]

  • Store the container in a designated, secure hazardous waste accumulation area near the point of generation.[5]

  • Ensure the storage area has secondary containment to capture any potential leaks or spills.[4]

Step 4: Scheduling and Pickup

  • Contact your institution's EHS department to schedule a waste pickup.[4] Follow their specific procedures for making a request.

  • Do not abandon chemicals. You are responsible for all materials in your area, including those inherited from previous occupants.[5]

Disposal of Contaminated Labware:

  • Labware (e.g., glassware, pipette tips) contaminated with this compound must also be treated as hazardous waste.[4]

  • Package the contaminated items in a compatible, sealed container and label it clearly as "Hazardous Waste," listing the chemical contaminant.[4]

  • Empty chemical containers must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policy.[2][4]

Experimental Workflow and Disposal Logic

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

cluster_prep Phase 1: Preparation & Hazard Assessment cluster_handling Phase 2: Waste Handling & Containment cluster_disposal Phase 3: Storage & Final Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) for Hazards A->B C Don Personal Protective Equipment (PPE) B->C F Transfer Waste to Container in a Fume Hood C->F D Select Compatible Waste Container E Label Container: 'Hazardous Waste' + Contents D->E E->F G Securely Seal Container F->G H Store in Designated & Secondary Containment Area G->H I Segregate from Incompatible Wastes H->I J Submit Waste Pickup Request to EHS I->J K EHS Collects for Final Disposal J->K Information & Material Flow

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling GSK2236805

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling GSK2236805. The following protocols for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment and minimize exposure risk.

Hazard Identification

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Given these potential hazards, a comprehensive approach to personal protection is mandatory when handling this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure to this compound. This guidance is based on recommendations for handling potent kinase inhibitors and hazardous drugs.[2][3][4]

PPE CategoryItemSpecifications
Eye/Face Protection Safety goggles with side-shields or face shieldMust be worn at all times in the laboratory to protect from splashes.[1][5]
Hand Protection Protective glovesTwo pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[2][3] Change gloves immediately if contaminated.
Body Protection Impervious laboratory coat or gownShould be resistant to chemical permeation. Disposable gowns are recommended.[2][3]
Respiratory Protection Suitable respirator (e.g., N95 or higher)Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet.[2][4][5]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3]

Step-by-Step Handling Protocol

1. Preparation and Workspace Setup:

  • Don PPE: Before handling this compound, put on all required PPE as specified in the table above.

  • Designated Area: All handling of this compound, particularly weighing the solid compound and preparing stock solutions, must be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box to minimize inhalation exposure.[2]

  • Work Surface: Cover the work surface with absorbent, plastic-backed paper to contain any spills.

2. Weighing the Compound:

  • Use a dedicated, calibrated analytical balance inside the containment system (fume hood or BSC).

  • Handle the container with care to avoid creating dust.

  • If any material is spilled, decontaminate the area immediately as described in the "Spill and Decontamination Protocol."

3. Preparing Solutions:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Clearly label all solutions with the compound name, concentration, date of preparation, and your initials.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][5]

  • Follow any specific storage temperature recommendations provided by the manufacturer.

Disposal:

  • Dispose of all waste, including contaminated PPE, absorbent paper, and empty containers, as hazardous chemical waste.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures and to ensure compliance with local, regional, and national regulations.[6]

  • Do not flush this compound or its solutions down the drain.[6][7]

Spill and Decontamination Protocol

In Case of a Spill:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill location.

  • Assess the Spill: For small spills, trained personnel with appropriate PPE can proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS office immediately.

  • Containment: Use an absorbent material, such as a spill kit pillow or diatomite, to absorb liquid spills.[1] For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol), followed by a soap and water wash.[1]

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood/BSC prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for safe handling of this compound.

Hierarchy of Controls for Exposure Management

G Hierarchy of Controls for Exposure Management elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (Fume Hood, BSC) substitution->engineering administrative Administrative Controls (SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

Caption: Hierarchy of controls for managing chemical exposure.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。